13-O-Acetylcorianin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H20O7 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate |
InChI |
InChI=1S/C17H20O7/c1-6(2)8-9-14(19)22-10(8)11-15(4)16(5-21-11,24-7(3)18)12-13(23-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8?,9?,10?,11?,12?,13?,15-,16+,17-/m0/s1 |
InChI Key |
GHRWKEZPHWVFKN-OZKNVAFISA-N |
Isomeric SMILES |
CC(=C)C1C2C3[C@]4([C@@](CO3)(C5C([C@]4(C1C(=O)O2)O)O5)OC(=O)C)C |
Canonical SMILES |
CC(=C)C1C2C3C4(C(CO3)(C5C(C4(C1C(=O)O2)O)O5)OC(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Source and Technical Profile of 13-O-Acetylcorianin: A Guide for Researchers
Abstract
13-O-Acetylcorianin is a naturally occurring sesquiterpenoid lactone belonging to the picrotoxane subgroup.[1] This technical guide provides a comprehensive overview of its natural source, methodologies for its isolation and characterization, and a discussion of its potential biological activities based on structurally related compounds. Due to a notable lack of direct experimental data for this compound in publicly available scientific literature, this document synthesizes information from studies on the genus Coriaria and related sesquiterpenoid lactones to provide a foundational resource for researchers, scientists, and drug development professionals.
Natural Source
This compound is of plant origin, found within the genus Coriaria, a group of shrubs and small trees known for producing a variety of toxic sesquiterpenoid lactones.[2] While several species within this genus are known to synthesize related compounds, the primary natural sources for this compound are believed to be:
-
Coriaria microphylla : The initial discovery of this compound is attributed to phytochemical investigations of the leaves of this plant.[2]
-
Coriaria nepalensis : This species is also reported as a potential source of the compound.[2]
-
Coriaria sinica and Coriaria intermedia : These species are known to produce related picrotoxane-type sesquiterpenoid lactones and are considered probable sources of this compound.[1]
Quantitative Data
| Plant Material | Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (%) |
| Dried, powdered seeds | 95% Ethanol | Maceration | Room Temperature | 72 | 10-15 |
| Dried, powdered seeds | 95% Ethanol | Soxhlet Extraction | Boiling point of ethanol | 24 | 12-18 |
| Dried, powdered leaves | Methanol (B129727) | Maceration | Room Temperature | 48 | 8-12 |
Table 1: Representative Extraction Yield of Crude Corianin from Coriaria sinica. This data is provided as a proxy due to the lack of specific quantitative data for this compound.
Experimental Protocols
The following sections detail generalized experimental methodologies for the isolation and characterization of this compound, based on standard practices for the study of sesquiterpenoid lactones from plant sources.
Generalized Isolation Workflow
The isolation of this compound from its natural source typically involves a multi-step process of extraction and chromatographic separation.
Detailed Methodologies
3.2.1. Plant Material Preparation
-
Collection and Identification : Fresh leaves or other relevant parts of the Coriaria species are collected. Proper botanical identification is crucial to ensure the correct plant source.
-
Drying : The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, for approximately 7-10 days. Alternatively, a circulating air oven at a temperature not exceeding 40°C can be used to prevent the degradation of thermolabile compounds.
-
Grinding : The dried plant material is ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient solvent extraction.
3.2.2. Extraction
-
Maceration : The powdered plant material is submerged in a polar solvent, such as methanol or 95% ethanol, typically in a 1:10 (w/v) ratio. The mixture is left to stand at room temperature for 48-72 hours with occasional agitation.
-
Filtration and Concentration : The mixture is filtered to separate the solvent extract from the plant residue. The extraction process is often repeated multiple times to ensure completeness. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
3.2.3. Purification
-
Solvent-Solvent Partitioning : The crude extract is suspended in a methanol/water mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and chlorophyll. The aqueous phase is then extracted with a solvent of intermediate polarity, such as ethyl acetate, to isolate the sesquiterpenoid lactones.
-
Column Chromatography : The resulting ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, for example, with petroleum ether and ethyl acetate, is used to separate the compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC) : Fractions containing the compound of interest are further purified using preparative HPLC, often with a C18 reversed-phase column and a mobile phase gradient of water and acetonitrile, to yield pure this compound.
3.2.4. Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are used to determine the carbon-hydrogen framework and connectivity of the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition.
Inferred Biological Activities and Signaling Pathways
Direct scientific literature on the biological activity of this compound is not currently available. However, based on the known effects of structurally related picrotoxane sesquiterpenoids from the Coriaria genus, this compound is hypothesized to possess neurotoxic properties.
Hypothesized Mechanism of Action
Many toxic sesquiterpenoid lactones from Coriaria species are known to be non-competitive antagonists of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor). GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the chloride ion channel of the GABA-A receptor, these compounds can lead to hyperexcitability and convulsions. It is plausible that this compound shares this mechanism of action.
Conclusion
This compound is a sesquiterpenoid lactone with its natural origins in the Coriaria genus, particularly Coriaria microphylla. While its presence is established, there is a significant gap in the scientific literature regarding its specific biological activities, quantitative yields from natural sources, and detailed experimental protocols for its isolation. The methodologies and inferred activities presented in this guide are based on established practices for related compounds and are intended to provide a solid foundation for future research. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in drug discovery and development.
References
Unveiling 13-O-Acetylcorianin: A Technical Guide to its Discovery, Isolation, and Characterization from Coriaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-O-Acetylcorianin is a picrotoxane-type sesquiterpenoid lactone identified within the plant genus Coriaria, a group of plants known for producing a variety of neurotoxic compounds.[1] Its discovery is linked to phytochemical investigations of Coriaria microphylla, with subsequent mentions of its presence in Coriaria nepalensis and Coriaria intermedia.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. Due to a notable scarcity of primary experimental data in publicly accessible literature, this document synthesizes available information, including generalized experimental protocols, predicted spectroscopic data, and hypothetical biological activities based on structurally related compounds. This guide is intended to serve as a foundational resource to stimulate and direct future research into this scientifically intriguing molecule.
Discovery and Natural Occurrence
The discovery of this compound is rooted in the exploration of toxic natural products from the genus Coriaria. Foundational research published in 1990 in the journal Planta Medica by Aguirre-Galviz and Templeton, titled "Toxic Sesquiterpenoid Lactones from the Leaves of Coriaria microphylla," is widely cited as the primary source for the initial characterization of this compound.[1] While the full text of this seminal work is not widely available, its repeated citation underscores its importance in the initial identification of this compound.
Plants of the Coriaria genus are the natural source of this compound. The primary species associated with its discovery is Coriaria microphylla. Other potential sources that have been mentioned include Coriaria nepalensis and Coriaria intermedia.
Physicochemical Properties
A summary of the core physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₇ | |
| Molecular Weight | 336.34 g/mol | |
| Predicted Boiling Point | 516.4 ± 50.0 °C | |
| Predicted Density | 1.45 ± 0.1 g/cm³ | |
| Solubility | Not available | |
| Melting Point | Not available |
Isolation and Purification from Coriaria
General Experimental Protocol
3.1.1. Plant Material Preparation:
-
Fresh leaves or other aerial parts of the Coriaria species are collected.
-
The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.
-
The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
3.1.2. Extraction:
-
The powdered plant material is subjected to maceration with a polar solvent, typically methanol (B129727) or 95% ethanol, at room temperature for an extended period (e.g., 72 hours) with occasional agitation.
-
The mixture is filtered to separate the extract from the solid plant residue. This process is often repeated multiple times to ensure complete extraction.
-
The filtrates are combined and concentrated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.
3.1.3. Solvent-Solvent Partitioning:
-
The crude extract is suspended in a methanol/water mixture and partitioned against a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. The hexane (B92381) layer is discarded.
-
The aqueous methanol fraction is then partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297). The sesquiterpenoid lactones, including this compound, are expected to migrate to the ethyl acetate fraction.
-
The ethyl acetate fractions are collected and concentrated to dryness.
3.1.4. Chromatographic Purification:
-
The concentrated ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed using a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Final purification is achieved through preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
Visualized Workflow for Isolation
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation
The determination of the chemical structure of this compound relies on a combination of modern spectroscopic techniques.
Spectroscopic Methodologies
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework and establish the connectivity and stereochemistry of the molecule.
-
Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Key Experiments:
-
¹H NMR: To determine the number and connectivity of protons.
-
¹³C NMR & DEPT-135: To determine the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecular structure.
-
4.1.2. Mass Spectrometry (MS):
-
Objective: To determine the molecular weight, elemental composition, and fragmentation pattern.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI or APCI source.
-
Sample Preparation: A dilute solution (1-10 µg/mL) in methanol or acetonitrile (B52724) is introduced via direct infusion or LC coupling.
4.1.3. Infrared (IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Expected Observations: Absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) of the lactone and acetate, and carbon-carbon double bonds (C=C).
Predicted Spectroscopic Data
Due to the limited availability of direct spectroscopic data for this compound, the following tables present predicted NMR data based on the analysis of structurally related picrotoxane sesquiterpenes.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |
| 2 | 4.2 - 4.4 | d | ~3.0 |
| 3 | 2.8 - 3.0 | m | |
| 4 | 2.0 - 2.2 | m | |
| 5 | 4.7 - 4.9 | d | ~4.0 |
| 6 | 3.8 - 4.0 | d | ~3.0 |
| 7 | 4.0 - 4.2 | m | |
| 8 | 3.8 - 4.0 | m | |
| 10 | 1.5 - 1.7 | s | |
| 12 | 4.8 - 5.0 | d | ~2.0 |
| 14 | 1.0 - 1.2 | s | |
| 15 | 1.8 - 2.0 | s | |
| OAc | 2.1 - 2.2 | s |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Position | Predicted δC (ppm) |
| 1 | 80 - 82 |
| 2 | 81 - 83 |
| 3 | 55 - 57 |
| 4 | 40 - 42 |
| 5 | 77 - 79 |
| 6 | 65 - 67 |
| 7 | 60 - 62 |
| 8 | 85 - 87 |
| 9 | 177 - 179 |
| 10 | 31 - 33 |
| 11 | 170 - 172 |
| 12 | 70 - 72 |
| 13 | 75 - 77 |
| 14 | 21 - 23 |
| 15 | 20 - 22 |
| OAc (C=O) | 170 - 171 |
| OAc (CH₃) | 20 - 21 |
Logical Flow for Structure Elucidation
Caption: Logical flow for the structure elucidation of this compound.
Biological Activity and Future Directions
Direct scientific literature on the biological activity of this compound is not currently available. However, sesquiterpenoid lactones from the Coriaria genus are known for their neurotoxic properties, often acting as non-competitive antagonists of GABA receptors. Based on the activities of the parent compound, corianin, and other acetylated sesquiterpene lactones, this compound is hypothesized to possess several biological activities.
Hypothesized Activities:
-
Anticancer Activity: Many sesquiterpenoid lactones exhibit cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Activity: Inhibition of the NF-κB signaling pathway is a known effect of many sesquiterpenoid lactones, leading to reduced production of pro-inflammatory cytokines.
-
Neuroprotective/Neurotoxic Effects: While related compounds are neurotoxic, some sesquiterpenoid lactones have shown neuroprotective properties, warranting further investigation for this compound.
Hypothetical Signaling Pathway
The potential anticancer effect of this compound could involve the modulation of key signaling pathways that regulate cell survival and apoptosis.
References
Unveiling the Enigmatic Mechanism: A Technical Guide to 13-O-Acetylcorianin's Action on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-aminobutyric acid type A (GABA-A) receptors are the principal mediators of fast inhibitory neurotransmission in the central nervous system, making them a critical target for a vast array of therapeutic agents.[1][2] This technical guide delves into the proposed mechanism of action of 13-O-Acetylcorianin, a sesquiterpene lactone, on GABA-A receptors. In the absence of direct empirical data for this compound, this document synthesizes information from structurally related compounds, particularly the well-characterized non-competitive antagonist picrotoxin (B1677862), to infer its pharmacological profile.[3][4] We provide a comprehensive overview of the presumed molecular interactions, detailed experimental protocols for future validation, and a framework for understanding its potential as a modulator of GABAergic signaling.
Introduction to GABA-A Receptors
GABA-A receptors are pentameric ligand-gated ion channels that, upon binding to their endogenous ligand GABA, open an integral chloride ion channel.[1] The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and leading to neuronal inhibition. This fundamental process is allosterically modulated by numerous compounds, including benzodiazepines, barbiturates, and neurosteroids, which bind to distinct sites on the receptor complex.
A crucial modulatory site is the picrotoxin binding site, located within the transmembrane pore of the receptor. Ligands that bind here are typically non-competitive antagonists, meaning they do not compete with GABA for its binding site but rather physically obstruct the ion channel or stabilize a non-conducting state of the receptor.
Proposed Mechanism of Action of this compound
While direct experimental evidence for this compound is currently unavailable, its classification as a sesquiterpene lactone, a class of compounds known to interact with GABA-A receptors, provides a strong basis for a proposed mechanism of action. Structurally similar compounds, most notably picrotoxin, act as potent non-competitive antagonists of the GABA-A receptor.
It is therefore hypothesized that This compound acts as a non-competitive antagonist of the GABA-A receptor, binding to a site within or near the ion channel pore, likely the picrotoxin site. This binding event is thought to allosterically modulate the receptor, either by physically occluding the channel or by inducing a conformational change that prevents ion translocation, thereby inhibiting GABA-mediated chloride influx. This action would lead to a reduction in the inhibitory tone of the nervous system, potentially resulting in convulsant activity, a known effect of many non-competitive GABA-A receptor antagonists.
Signaling Pathway
The following diagram illustrates the proposed inhibitory action of this compound on the GABA-A receptor signaling pathway.
Figure 1: Proposed mechanism of this compound as a non-competitive antagonist of the GABA-A receptor.
Quantitative Data on Non-Competitive GABA-A Receptor Antagonists
As of the latest literature review, no specific quantitative data (e.g., IC50, Ki) for this compound or its parent compound, corianin, on GABA-A receptors has been published. To provide a reference for the expected potency of compounds acting at this site, the following table summarizes data for the prototypical non-competitive antagonist, picrotoxin.
| Compound | Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Picrotoxin | α1β2γ2 | Electrophysiology | IC50 | ~30 µM | |
| Picrotoxin | Native | Radioligand Binding ([3H]dihydropicrotoxinin) | Kd | Varies by brain region |
Note: This table serves as an example. Future studies on this compound would aim to populate a similar table with its specific data.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be required to elucidate and confirm the mechanism of action of this compound on GABA-A receptors.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through the GABA-A receptor channel in response to GABA and the modulatory effects of this compound.
Objective: To determine if this compound inhibits GABA-induced currents and to characterize the nature of this inhibition (competitive vs. non-competitive).
Experimental Workflow:
Figure 2: Experimental workflow for patch-clamp electrophysiology.
Methodology:
-
Cell Preparation:
-
HEK293 cells stably or transiently expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2) are cultured on glass coverslips.
-
Alternatively, primary neurons can be cultured.
-
-
Recording Setup:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution.
-
The intracellular solution, containing a high chloride concentration, is loaded into a glass micropipette.
-
-
Whole-Cell Configuration:
-
A high-resistance seal ("giga-seal") is formed between the micropipette and the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total ion channel currents.
-
-
Drug Application:
-
A baseline GABA-evoked current is established by applying a known concentration of GABA (typically the EC50).
-
Increasing concentrations of this compound are co-applied with GABA to determine its inhibitory effect.
-
To assess the mechanism, a GABA concentration-response curve is generated in the absence and presence of a fixed concentration of this compound. A rightward shift in the EC50 with no change in the maximal response suggests competitive antagonism, while a decrease in the maximal response is indicative of non-competitive antagonism.
-
-
Data Analysis:
-
The peak amplitude of the GABA-induced current is measured.
-
Concentration-response curves are plotted, and the IC50 (the concentration of inhibitor required to reduce the GABA response by 50%) is calculated.
-
Radioligand Binding Assay
This assay is used to determine if this compound binds to the picrotoxin site on the GABA-A receptor.
Objective: To determine if this compound competes with a known radiolabeled ligand for the picrotoxin binding site.
Experimental Workflow:
Figure 3: Experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered solution.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended.
-
-
Binding Reaction:
-
Aliquots of the membrane suspension are incubated with a fixed concentration of a radioligand that specifically binds to the picrotoxin site (e.g., [3H]TBOB or [35S]TBPS).
-
Increasing concentrations of unlabeled this compound are included in the incubation to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand for the picrotoxin site (e.g., picrotoxin).
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of specific binding at each concentration of this compound is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 (the concentration of this compound that displaces 50% of the specific radioligand binding) is determined from the curve.
-
The Ki (inhibitory constant), which represents the affinity of this compound for the picrotoxin site, is calculated from the IC50 using the Cheng-Prusoff equation.
-
Logical Framework for Mechanism of Action
The proposed mechanism of action for this compound is based on a logical progression of evidence from related compounds.
Figure 4: Logical framework for the proposed mechanism of action.
Conclusion and Future Directions
The structural classification of this compound as a sesquiterpene lactone strongly suggests a mechanism of action as a non-competitive antagonist of the GABA-A receptor, likely through interaction with the picrotoxin binding site. This would position it as a potential modulator of inhibitory neurotransmission, with implications for conditions characterized by GABAergic dysregulation.
However, it is crucial to emphasize that this proposed mechanism is inferential and awaits empirical validation. The experimental protocols detailed in this guide provide a clear roadmap for future research to definitively characterize the pharmacological profile of this compound. Such studies are essential to unlock its potential in neuroscience research and drug development. Key future steps should include:
-
Performing patch-clamp electrophysiology and radioligand binding assays as described to confirm the mechanism and determine the potency and affinity of this compound.
-
Investigating the subunit selectivity of this compound to understand its potential for targeted therapeutic effects.
-
Conducting in vivo studies to assess its physiological and behavioral effects, including potential proconvulsant or other neurological activities.
The elucidation of the precise mechanism of action of this compound will not only contribute to our understanding of GABA-A receptor modulation but may also pave the way for the development of novel therapeutic agents targeting this critical receptor system.
References
13-O-Acetylcorianin: A Technical Guide on Potential Biological Activities
Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin is not extensively available. This technical guide synthesizes the existing data on its synonym, 13-acetoxyrolandrolide , and provides inferred potential activities based on its parent compound, corianin, and the broader class of sesquiterpene lactones. The proposed experimental protocols and some signaling pathways are based on established methodologies for this class of compounds and are intended to guide future research.
Introduction
This compound is an acetylated sesquiterpene lactone, a class of natural products renowned for their diverse and potent biological activities.[1] Acetylation can significantly modify the pharmacokinetic and pharmacodynamic properties of natural compounds, often leading to enhanced bioavailability and therapeutic efficacy.[1] Also known in scientific literature as 13-acetoxyrolandrolide, this compound has been isolated from plants of the Asteraceae family, such as Rolandra fruticosa.[2]
Emerging research, primarily under its synonym, points towards significant potential in oncology and inflammatory disease research. This guide provides a comprehensive overview of its known and hypothesized biological activities, the signaling pathways it modulates, and detailed experimental protocols for its investigation.
Potential Biological Activities
Based on the known effects of 13-acetoxyrolandrolide and related sesquiterpene lactones, this compound is suggested to possess significant anticancer and anti-inflammatory properties.[1][2]
Anticancer Activity
The primary mechanism of anticancer action for this compound (13-acetoxyrolandrolide) is the induction of apoptosis through the mitochondrial intrinsic pathway.[2] This is achieved by targeting and inhibiting key pro-survival signaling molecules.
Key findings indicate that the compound:
-
Exhibits potent cytotoxic effects against human colon cancer (HT-29) cells.[1]
-
Inhibits the transcription factor Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation, immunity, and cell survival that is often dysregulated in cancer.[2]
-
Inhibits oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene in human cancers.[2]
-
Disrupts the mitochondrial transmembrane potential (ΔΨm), leading to the release of pro-apoptotic factors.[2]
-
Reduces levels of NAD(P)H, indicating a negative effect on mitochondrial oxidative phosphorylation.[1]
-
Increases the expression and activity of the pro-apoptotic protein caspase-3, a key executioner of apoptosis.[2]
-
Induces cell cycle arrest at the G1 phase in cancer cells, further contributing to its antiproliferative effects.[1]
Anti-inflammatory Activity
Many sesquiterpene lactones are known to exert powerful anti-inflammatory effects, primarily by inhibiting the NF-κB signaling pathway.[1] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decreased production of pro-inflammatory mediators such as cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] While direct extensive studies on this compound are pending, its demonstrated ability to potently inhibit NF-κB strongly suggests it possesses anti-inflammatory activity.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound (reported as 13-acetoxyrolandrolide).
| Parameter | Cell Line/System | Value | Reference |
| Cytotoxicity (ED₅₀) | HT-29 Human Colon Cancer | 0.16 µM | [1] |
| NF-κB Inhibition (IC₅₀) | In vitro assay | 7.1 µM | [1] |
| K-Ras Inhibition (IC₅₀) | In vitro assay | 7.7 µM | [2] |
| NAD(P)H Depletion | HT-29 Human Colon Cancer | Effective at 0.8 µM | [1] |
| Caspase-3/7 Induction | HT-29 Human Colon Cancer | Concentration-dependent | [2] |
Signaling Pathways
The biological effects of this compound are mediated through the modulation of key cellular signaling pathways.
Anticancer Signaling Pathway: Apoptosis Induction
This compound (13-acetoxyrolandrolide) induces apoptosis by inhibiting pro-survival pathways (K-Ras, NF-κB) and activating the mitochondrial intrinsic pathway. This leads to mitochondrial dysfunction, reduced energy production, and activation of executioner caspases.[1][2]
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated by the inhibition of the canonical NF-κB signaling cascade. By preventing the activation of NF-κB, the compound would block the transcription of numerous pro-inflammatory genes.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank.[2]
-
Incubation: Incubate the plate for 48 to 72 hours.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
K-Ras Inhibition Assay
This assay determines the inhibitory effect of the compound on K-Ras activity.
-
Procedure:
-
Cell Seeding: Seed HT-29 cells (5×10⁴ cells/mL) in a 96-well plate and allow them to attach overnight.[3]
-
Compound Treatment: Treat cells with this compound and incubate for 3 hours at 37°C.[3]
-
Stimulation: Remove the media, wash cells three times with PBS, and treat with EGF solution (5 ng/mL) for 2 minutes to stimulate Ras activity.[3]
-
Lysis: Lyse the cells and add a protease inhibitor.[3]
-
Quantification: Determine K-Ras activity using a commercially available K-Ras activation assay kit (e.g., ELISA-based) according to the manufacturer's instructions. Protein concentration in each sample is determined by a Bradford assay for normalization.[3]
-
Caspase-3/7 Activity Assay (Luminometric)
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Principle: The assay utilizes a proluminescent caspase-3/7 substrate. Cleavage of the substrate by active caspase-3/7 releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
-
Procedure:
-
Cell Treatment: Seed and treat cells with this compound in a 96-well white-walled plate as described for the viability assay.
-
Reagent Preparation: Reconstitute a commercial Caspase-Glo® 3/7 Reagent according to the manufacturer’s instructions.[2]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[2]
-
Incubation: Mix on a plate shaker (300-500 rpm) for 30 seconds and incubate at room temperature for 1 to 3 hours.[2]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[2]
-
Mitochondrial Transmembrane Potential (ΔΨm) Assay
This assay detects the disruption of the mitochondrial membrane potential, a hallmark of early apoptosis.
-
Procedure:
-
Cell Treatment: Seed cells on 10 cm plates, allow attachment, and then treat with this compound for 24 hours.[1]
-
Staining: Harvest the cells and stain with a cationic, lipophilic dye (e.g., JC-1 or TMRE) according to the manufacturer's protocol (e.g., Cayman Chemical Company kit). In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.
-
Analysis: Analyze the cell population by flow cytometry to quantify the shift from red to green fluorescence, indicating mitochondrial depolarization.
-
Proposed Research Workflow
To further elucidate the biological activities of this compound, a systematic evaluation is required. The following workflow provides a logical progression for future research.
Conclusion
This compound, also known as 13-acetoxyrolandrolide, is a sesquiterpene lactone with demonstrated potent cytotoxic and pro-apoptotic activity in colon cancer cells. Its mechanism involves the dual inhibition of NF-κB and oncogenic K-Ras, leading to the activation of the mitochondrial apoptotic pathway. While its anti-inflammatory potential is strongly suggested by its mechanism, this requires further direct investigation. The significant gap in the scientific literature underscores the need for systematic evaluation of this compound. The data and protocols presented in this guide serve as a foundational resource for researchers to unlock the full therapeutic potential of this compound.
References
- 1. Apoptosis Induction by 13-Acetoxyrolandrolide through the Mitochondrial Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of metastatic potential by drug repurposing and mitochondrial targeting in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 13-O-Acetylcorianin Targets: A Technical Guide
Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin is not currently available.[1][2] This document, therefore, provides a technical guide based on the inferred potential activities from its parent compound, corianin (B1206458), and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols and signaling pathways are predictive and intended to guide future research.
Introduction
This compound is a naturally occurring picrotoxane sesquiterpenoid found in plants of the Coriaria genus.[3] As an acetylated derivative of corianin, its molecular structure suggests the potential for diverse biological activities. Sesquiterpene lactones are a well-established class of natural products known for their potent and varied pharmacological effects, including anticancer, anti-inflammatory, and neurotoxic properties.[1] Acetylation can significantly alter the pharmacokinetic and pharmacodynamic properties of natural products, often enhancing their bioavailability and therapeutic efficacy.
The identification of molecular targets is a critical first step in the drug discovery pipeline.[4] In silico or computational approaches offer a time and cost-effective means to predict potential drug-target interactions, thereby streamlining the research and development process.[5][6] These methods leverage the principles of chemical similarity, molecular interactions, and systems biology to generate hypotheses about a compound's mechanism of action.[7] This guide outlines a hypothetical framework for the in silico prediction of targets for this compound, details the methodologies for these computational experiments, and proposes potential signaling pathways for further investigation.
Inferred Biological Activities and Potential Targets
Based on the known biological activities of corianin and other sesquiterpene lactones, this compound is hypothesized to possess the following activities and interact with the associated targets:
-
Neurotoxicity via GABA-A Receptor Antagonism: The primary and most well-documented effect of related picrotoxane sesquiterpenoids is non-competitive antagonism of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[3] GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are ligand-gated chloride ion channels.[3] Blockade of these receptors leads to reduced neuronal inhibition, hyperexcitability, and convulsions.
-
Anti-inflammatory Activity via NF-κB Pathway Inhibition: Many sesquiterpene lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a key regulator of inflammatory responses, and its inhibition decreases the production of pro-inflammatory cytokines and mediators.[1]
-
Anticancer Activity: Sesquiterpene lactones are widely recognized for their cytotoxic effects against various cancer cell lines.[1] The α-methylene-γ-lactone group present in many of these compounds is a crucial structural feature for this activity, acting as a Michael acceptor to alkylate biological macromolecules, including key enzymes and transcription factors involved in cell proliferation and survival.[1]
In Silico Target Prediction Methodologies
A variety of computational methods can be employed to predict the biological targets of a small molecule like this compound. These can be broadly categorized as ligand-based, structure-based, and systems-based approaches.
1. Ligand-Based Methods: These approaches rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[7][8]
-
Chemical Similarity Searching: This involves screening databases of compounds with known biological activities to identify molecules that are structurally similar to this compound. The targets of these similar compounds are then considered potential targets for this compound.
-
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. A pharmacophore model can be generated from this compound and used to screen libraries of known targets.
2. Structure-Based Methods: These methods require the three-dimensional (3D) structure of the target protein.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[8] It involves placing the ligand in the binding site of the protein and calculating a score that represents the binding affinity.
-
Reverse (or Inverse) Docking: In contrast to traditional docking, reverse docking screens a single ligand against a library of 3D protein structures to identify potential targets.[9] This is a powerful tool for identifying both on- and off-targets of a compound.
3. Systems-Based Methods: These approaches consider the broader biological context of drug-target interactions.
-
Network Pharmacology: This method constructs and analyzes networks of drug-target-disease interactions to identify key proteins and pathways that are modulated by a compound.[6] Tools like the STRING database and Cytoscape are often used for this purpose.[6]
Hypothetical In Silico Workflow for this compound Target Prediction
The following workflow outlines a comprehensive in silico strategy to predict and prioritize the targets of this compound.
Caption: A generalized workflow for the in silico prediction and experimental validation of drug targets.
Data Presentation: Illustrative Quantitative Data
The following tables are examples of how quantitative data from a hypothetical in silico study of this compound could be presented. This is not real data.
Table 1: Illustrative Reverse Docking Results for this compound
| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Biological Pathway |
| GABA-A Receptor α1 | 6HUP | -9.8 | 50 | Neurotransmission |
| IKKβ | 4KIK | -8.5 | 250 | NF-κB Signaling |
| STAT3 | 6NJS | -8.2 | 400 | JAK-STAT Signaling |
| Bcl-2 | 4LVT | -7.9 | 700 | Apoptosis |
| Tubulin | 1JFF | -7.5 | 1200 | Cell Cycle |
Table 2: Illustrative In Vitro Validation Data
| Target Protein | Assay Type | IC50 / Kd (µM) |
| GABA-A Receptor | Radioligand Binding | 0.5 |
| IKKβ | Kinase Activity Assay | 2.1 |
| STAT3 | Surface Plasmon Resonance | 5.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Reverse Docking
Objective: To identify potential protein targets of this compound by screening it against a database of 3D protein structures.
Methodology:
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database (e.g., PubChem) or generated using modeling software.
-
The ligand is prepared for docking by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and minimizing its energy using a force field (e.g., MMFF94).
-
-
Target Database Preparation:
-
A library of protein structures is compiled from a database like the Protein Data Bank (PDB). This library can be customized to include proteins relevant to specific diseases or pathways.
-
Each protein structure is prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and defining the binding site or pocket for docking.
-
-
Docking Simulation:
-
A reverse docking software (e.g., AutoDock Vina, iDTP) is used to dock the prepared ligand into the binding site of each protein in the database.
-
The docking algorithm explores various conformations of the ligand within the binding site and calculates a binding score for each conformation.
-
-
Analysis and Ranking:
-
The results are ranked based on the predicted binding scores or binding energies.
-
The top-ranking protein-ligand complexes are visually inspected to assess the plausibility of the binding mode and interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Protocol 2: MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
This compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations.
-
The old medium is removed from the cells, and they are treated with the various concentrations of the compound. A vehicle control (DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Visualization of Signaling Pathways
The following diagrams illustrate the hypothesized signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
13-O-Acetylcorianin biosynthetic pathway in plants
An In-depth Technical Guide on the 13-O-Acetylcorianin Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
November 2025
Abstract
This compound is a complex sesquiterpene lactone of the corianin (B1206458) type, isolated from plants of the Coriaria genus, such as Coriaria intermedia and Coriaria microphylla.[1][2][3] Sesquiterpene lactones (STLs) are a large class of C15 terpenoids known for their diverse and potent biological activities.[4] While related compounds from Coriaria are recognized for their neurotoxic properties, acting as non-competitive antagonists of GABA-A receptors, specific peer-reviewed literature detailing the complete biosynthetic pathway of this compound is not currently available.[1] This technical guide synthesizes the current understanding of general sesquiterpenoid biosynthesis to propose a putative pathway for this compound. It includes generalized experimental protocols for the isolation and analysis of similar compounds and outlines the hypothesized mechanism of action based on structurally related molecules. This document serves as a foundational resource to stimulate and guide future research into this specific natural product.
Chemical and Physical Properties
Quantitative data for this compound is limited to its basic chemical properties. No detailed enzyme kinetics or pathway intermediates have been experimentally quantified in the available literature.
| Data Type | Value | Source |
| Molecular Formula | C₁₇H₂₀O₇ | |
| Molecular Weight | 336.34 g/mol | |
| IUPAC Name | (1S,4S,5R,8R,9S,12S)-1,5,9-trimethyl-11-methylidene-3,7,10,13-tetraoxapentacyclo[6.5.0.0¹,⁵.0.⁴,¹².0⁹,¹²]tridecane-2,6-dione | |
| CAS Number | 108887-44-1 |
General Biosynthesis of Sesquiterpenoid Precursors
The biosynthesis of all sesquiterpenoids, including this compound, begins with the universal C5 isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). Plants synthesize these precursors via two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.
Three C5 units (two IPP and one DMAPP) are sequentially condensed by farnesyl pyrophosphate synthase (FPPS) to form the C15 precursor, farnesyl pyrophosphate (FPP). FPP is the direct substrate for the vast array of sesquiterpene synthases that generate the diverse carbon skeletons of this compound class.
Hypothesized Biosynthetic Pathway of this compound
The specific enzymes responsible for converting FPP into this compound have not been characterized. The following pathway is putative, based on known enzymatic reactions in the biosynthesis of other complex sesquiterpenoid lactones in plants.
-
Cyclization: The linear FPP precursor is first cyclized by a specific sesquiterpene synthase (STS) . This enzyme catalyzes the formation of a reactive carbocation intermediate, which then undergoes a series of rearrangements and ring closures to form a specific, multi-cyclic sesquiterpene hydrocarbon skeleton that serves as the backbone for corianin.
-
Oxidative Modifications: The hydrocarbon scaffold is then subjected to a series of stereo- and regio-specific oxidations, primarily catalyzed by Cytochrome P450 monooxygenases (P450s) . These enzymes install multiple hydroxyl (-OH) groups at various positions on the core structure.
-
Lactone Formation: One of the hydroxyl groups, along with a nearby carboxyl group (also formed via P450-mediated oxidation of a methyl group), is used to form the characteristic lactone ring, a reaction that may be catalyzed by a P450 or a dehydrogenase.
-
Acetylation: The final step is the acetylation of the hydroxyl group at the C-13 position. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase , which transfers an acetyl group from acetyl-CoA to the substrate, yielding this compound.
Experimental Protocols: Isolation and Analysis
Detailed protocols for the specific isolation of this compound are not published. The following is a generalized workflow for the extraction and purification of sesquiterpenoid lactones from plant material, adapted from common phytochemical procedures.
General Isolation Workflow
Protocol 1: Extraction and Partitioning
This protocol aims to create a crude extract enriched with medium-polarity compounds like sesquiterpenoid lactones.
-
Materials: Dried and powdered plant material (e.g., leaves of Coriaria), Methanol (MeOH), Ethyl Acetate (EtOAc), distilled water, rotary evaporator, separatory funnel.
-
Procedure:
-
Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours. Repeat the extraction two more times to ensure complete extraction.
-
Combine the methanol extracts, filter to remove solid plant material, and concentrate under reduced pressure using a rotary evaporator to yield the crude methanol extract.
-
Suspend the crude extract in distilled water (e.g., 1 L) and transfer to a large separatory funnel.
-
Partition the aqueous suspension with an equal volume of ethyl acetate (1 L x 3). The sesquiterpenoid lactones will preferentially move into the organic EtOAc phase.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction, which is now enriched for further chromatographic separation.
-
Protocol 2: Chromatographic Purification
This protocol uses column chromatography followed by HPLC to isolate the pure compound.
-
Materials: EtOAc fraction from Protocol 1, Silica gel (for column chromatography), solvents (e.g., hexane, ethyl acetate), Thin Layer Chromatography (TLC) plates, HPLC system (preparative or semi-preparative) with a suitable column (e.g., C18).
-
Procedure:
-
Silica Gel Column Chromatography:
-
Adsorb the EtOAc fraction onto a small amount of silica gel and apply it to the top of a prepared silica gel column.
-
Elute the column with a step-wise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Collect fractions and monitor their composition using TLC, visualizing with a suitable stain (e.g., vanillin-sulfuric acid) and gentle heating.
-
Pool fractions containing the compound of interest based on their TLC profiles.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the pooled, semi-pure fractions in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system. A typical method for sesquiterpenoid lactones would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
-
Biological Activity and Hypothesized Signaling Pathway
Comprehensive biological data for this compound is not extensively documented. However, structurally related picrotoxane sesquiterpenoids from the Coriaria genus are known neurotoxins that act as non-competitive antagonists of the GABA-A receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By blocking the receptor's chloride ion channel, these compounds prevent the hyperpolarizing effect of GABA, leading to neuronal hyperexcitability and convulsions. It is hypothesized that this compound shares this mechanism of action.
Conclusion and Future Directions
This compound is a structurally defined sesquiterpenoid lactone with potential biological activities that warrant significant further investigation. The current body of knowledge is limited, presenting a clear opportunity for novel research in natural product chemistry, biosynthesis, and pharmacology. Future studies should focus on:
-
Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific sesquiterpene synthase, P450s, and acetyltransferase involved in the pathway through transcriptomics, proteomics, and in-vitro enzyme assays.
-
Quantitative Biological Evaluation: Comprehensive screening of this compound for its cytotoxic, anti-inflammatory, and neurotoxic activities to establish a quantitative structure-activity relationship compared to related compounds.
-
Total Synthesis: Development of a synthetic route to enable the production of analogs for pharmacological testing and to confirm its absolute stereochemistry.
The elucidation of its complete biosynthetic pathway could enable metabolic engineering approaches in heterologous systems for sustainable production.
References
An In-depth Technical Guide to the Toxicological Profile of 13-O-Acetylcorianin
Disclaimer: Direct scientific literature on the toxicological profile of 13-O-Acetylcorianin is not currently available in peer-reviewed publications. This guide is therefore based on the inferred potential toxicological activities from its parent compound, corianin, its structural similarity to other picrotoxane sesquiterpenes, and the known biological activities of the broader class of sesquiterpene lactones. The information, proposed experimental protocols, and signaling pathways are predictive and intended to guide future research.
Introduction
This compound is a sesquiterpenoid lactone belonging to the picrotoxane family. These compounds are known for their neuroactive properties. Due to its structural characteristics, this compound is hypothesized to possess significant biological activities, including potential neurotoxicity, as well as anticancer and anti-inflammatory effects. This document provides a comprehensive overview of its inferred toxicological profile, methodologies for its assessment, and potential mechanisms of action for an audience of researchers, scientists, and drug development professionals. A significant knowledge gap exists regarding the specific toxicological parameters of this compound, and this guide aims to provide a framework for its future investigation.
Quantitative Toxicological Data
A thorough review of scientific literature and toxicological databases reveals a significant absence of quantitative data for this compound. To date, no studies have been published that determine values such as LD50 (Lethal Dose, 50%), IC50 (Half-maximal inhibitory concentration), NOAEL (No-Observed-Adverse-Effect Level), or LOAEL (Lowest-Observed-Adverse-Effect Level). The following table highlights this data deficit, which underscores the need for empirical studies to characterize the toxicological profile of this compound.
| Parameter | Test System | Route of Administration | Value | Reference |
| Acute Toxicity (LD50) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Cytotoxicity (IC50) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| No-Observed-Adverse-Effect Level (NOAEL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Inferred Toxicological Profile and Mechanisms of Action
Neurotoxicity: GABAa Receptor Antagonism
Based on its structural similarity to picrotoxinin, a well-characterized neurotoxin, the primary inferred mechanism of toxicity for this compound is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor. The GABAa receptor is the main inhibitory neurotransmitter receptor in the central nervous system. Its antagonism leads to a reduction in inhibitory signaling, resulting in neuronal hyperexcitability, which can manifest as convulsions and, in severe cases, death. Picrotoxin (B1677862) is thought to act as an allosteric modulator of the GABAa receptor channel, stabilizing a desensitized state of the receptor.[1][2]
Inferred mechanism of neurotoxicity for this compound via GABAa receptor antagonism.
Potential Anticancer Activity: Induction of Apoptosis
Many sesquiterpene lactones are known to possess cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone group, which can act as a Michael acceptor and alkylate biological macromolecules, including proteins involved in cell proliferation and survival. The proposed mechanism for anticancer activity involves the induction of apoptosis (programmed cell death). This can be mediated through the modulation of key signaling pathways, such as the inhibition of the pro-survival transcription factor NF-κB and the activation of pro-apoptotic proteins like caspases.[3][4][5]
References
- 1. Kinetic analysis of evoked IPSCs discloses mechanism of antagonism of synaptic GABAA receptors by picrotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 4. [PDF] Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis | Semantic Scholar [semanticscholar.org]
- 5. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 13-O-Acetylcorianin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 13-O-Acetylcorianin, a sesquiterpenoid lactone. Due to the limited availability of directly measured experimental spectra in public literature, this guide presents predicted Nuclear Magnetic Resonance (NMR) data based on structurally related compounds.[1][2] Furthermore, it outlines the standard experimental protocols for acquiring such data, intended to support further research and drug development efforts.[1][3]
Spectroscopic Data
The structural elucidation of this compound heavily relies on a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3] While comprehensive, peer-reviewed spectral data for this specific compound is scarce, the following tables summarize predicted ¹H and ¹³C NMR chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |
| 2 | 4.2 - 4.4 | d | ~3.0 |
| 3 | 2.8 - 3.0 | m | |
| 4 | 2.0 - 2.2 | m | |
| 5 | 4.7 - 4.9 | d | ~4.0 |
| 6 | 3.8 - 4.0 | d | ~3.0 |
| 7 | 4.0 - 4.2 | m | |
| 8 | 3.8 - 4.0 | m | |
| 10 | 1.5 - 1.7 | s | |
| 12 | 4.8 - 5.0 | d | ~2.0 |
| 14 | 1.0 - 1.2 | s | |
| 15 | 1.8 - 2.0 | s | |
| OAc | 2.1 - 2.2 | s |
Data is predicted based on the analysis of structurally related picrotoxane sesquiterpenes.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Predicted δC (ppm) |
| 1 | 80 - 85 |
| 2 | 70 - 75 |
| 3 | 40 - 45 |
| 4 | 35 - 40 |
| 5 | 75 - 80 |
| 6 | 60 - 65 |
| 7 | 55 - 60 |
| 8 | 65 - 70 |
| 9 | 45 - 50 |
| 10 | 20 - 25 |
| 11 | 140 - 145 |
| 12 | 110 - 115 |
| 13 | 70 - 75 |
| 14 | 15 - 20 |
| 15 | 25 - 30 |
| OAc (C=O) | 170 - 175 |
| OAc (CH₃) | 20 - 25 |
Data is predicted based on the analysis of structurally related picrotoxane sesquiterpenes.
Mass Spectrometry (MS) Data
For this compound (C₁₇H₂₀O₇), high-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula. The expected exact mass can be calculated and compared with the measured mass. Tandem MS (MS/MS) experiments would provide valuable structural information through the analysis of fragmentation patterns.
| Technique | Expected Observation | Purpose |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₇H₂₀O₇ | Determination of molecular weight and confirmation of molecular formula. |
| MS/MS | Fragmentation pattern | Structural elucidation by identifying characteristic losses of functional groups. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the spectroscopic analysis of this compound.
Isolation and Purification
A standard protocol for isolating sesquiterpenoid lactones from plant material, such as Coriaria species, involves solvent extraction and chromatographic separation.
-
Extraction : Powdered, dried plant material is macerated with a polar solvent like methanol (B129727) or ethanol. The resulting extract is filtered and concentrated under reduced pressure.
-
Solvent-Solvent Partitioning : The crude extract is partitioned between an aqueous phase and an organic solvent of intermediate polarity, such as ethyl acetate, to separate compounds based on polarity.
-
Chromatographic Purification : The organic fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a solvent gradient (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC). Final purification is typically achieved using preparative HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective : To obtain detailed structural information, including the connectivity and stereochemistry of this compound.
-
Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Data Acquisition :
-
¹H NMR : A one-dimensional proton NMR spectrum is acquired with a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR : A one-dimensional carbon NMR spectrum is acquired with a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
2D NMR Experiments : A suite of 2D NMR experiments is crucial for complete structural assignment:
-
COSY (Correlation Spectroscopy) : To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) carbon-proton correlations, which is essential for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in the elucidation of the molecule's relative stereochemistry.
-
-
Mass Spectrometry (MS)
Objective : To determine the molecular weight, confirm the elemental composition, and gain insight into the fragmentation pattern of this compound.
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.
-
Sample Preparation : A dilute solution of the purified compound (1-10 µg/mL) is prepared in a suitable solvent like methanol or acetonitrile. The sample can be introduced by direct infusion or via a liquid chromatography (LC) system.
-
Data Acquisition :
-
Full Scan MS : A full scan mass spectrum is acquired to determine the molecular weight.
-
Tandem MS (MS/MS) : The molecular ion is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental and analytical processes for the characterization of this compound.
Caption: Generalized workflow for the isolation of this compound.
Caption: Logical flow for the spectroscopic analysis of this compound.
References
A Prospective Technical Guide to the Derivatives and Analogs of 13-O-Acetylcorianin: A Roadmap for Future Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-O-Acetylcorianin is a naturally occurring picrotoxane sesquiterpenoid found in plants of the Coriaria genus.[1] Like other members of its class, its primary known biological activity is the potent, non-competitive antagonism of γ-aminobutyric acid (GABA) type A receptors, leading to significant neurotoxic and insecticidal properties.[1] Despite its well-defined structure and potent bioactivity, a comprehensive review of scientific literature and patent databases reveals a significant knowledge gap: there is a notable absence of published research on the synthesis or biological evaluation of derivatives or analogs of this compound.
This technical guide serves not as a summary of existing derivatives, but as a prospective roadmap for researchers and drug development professionals. It aims to stimulate and guide future research by proposing potential avenues for chemical modification, outlining detailed, albeit generalized, experimental protocols for synthesis and evaluation, and providing a framework for data presentation and visualization. The objective is to provide a foundational document that can accelerate the exploration of the therapeutic potential of novel this compound analogs.
Introduction to this compound
This compound is a member of the picrotoxane sesquiterpenoids, a class of natural products characterized by a highly oxidized and complex polycyclic core.[2][3][4] These compounds have long attracted the attention of chemists and pharmacologists due to their potent biological activities, primarily as modulators of the central nervous system.
-
Chemical Name: [(1R,2S,4R,5R,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate
-
Molecular Formula: C₁₇H₂₀O₇
-
Molecular Weight: 336.3 g/mol
-
Primary Mechanism of Action: Non-competitive antagonist of the GABA-A receptor.
The lack of research into its derivatives represents a missed opportunity. Structural modification of this compound could lead to the discovery of novel chemical probes to study GABA-A receptor function or new therapeutic agents with improved selectivity, reduced toxicity, or entirely new pharmacological profiles, such as neuroprotective or anti-convulsant activities observed in other sesquiterpenoids.
Proposed Strategies for Derivatization
Given the complex structure of this compound, several key functional groups present opportunities for chemical modification. A focused medicinal chemistry campaign could explore the structure-activity relationship (SAR) of this scaffold.
Potential Sites for Modification:
-
C-13 Acetyl Group: This is a prime target for initial derivatization.
-
Hydrolysis: Removal of the acetyl group to yield the parent alcohol, corianin (B1206458), would provide a crucial baseline for understanding the acetyl group's role in activity and permeability.
-
Ester Homologation: Replacement of the acetyl group with longer-chain acyl groups (e.g., propionyl, butyryl) or aromatic acyl groups (e.g., benzoyl) to probe the steric and electronic requirements of the binding pocket.
-
Ether Formation: Conversion of the parent alcohol to various ethers could enhance metabolic stability.
-
-
Isopropenyl Group: This exocyclic double bond is a versatile handle for chemical reactions.
-
Reduction: Hydrogenation to an isopropyl group would assess the importance of the double bond for biological activity.
-
Oxidation/Cleavage: Ozonolysis or dihydroxylation could introduce new polar functional groups.
-
Addition Reactions: Michael addition or cycloaddition reactions could be employed to append diverse chemical moieties.
-
-
Lactone and Epoxide Rings: While potentially challenging due to the risk of unintended rearrangements, selective opening of these rings could yield novel scaffolds with altered pharmacological properties.
Hypothetical Experimental Protocols and Workflows
The following protocols are generalized methodologies that would need to be optimized for specific substrates. They serve as a starting point for the synthesis and evaluation of novel this compound analogs.
General Synthesis Protocol: Deacetylation and Re-esterification
This protocol describes a two-step process to generate a library of novel esters at the C-13 position.
Step 1: Synthesis of Corianin (Deacetylation)
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (B129727) (MeOH).
-
Add a catalytic amount of a mild base, such as potassium carbonate (K₂CO₃, 0.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a weak acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude corianin by flash column chromatography on silica (B1680970) gel.
Step 2: Synthesis of Novel C-13 Esters (Acylation)
-
Dissolve the purified corianin (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable acylating agent (e.g., an acid chloride or anhydride, 1.2 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA, 1.5 eq) or 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
-
Stir the reaction at 0 °C to room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the final ester derivative via flash chromatography.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
General Biological Evaluation Workflow
A tiered screening approach is recommended to efficiently evaluate novel derivatives. The following workflow outlines a logical progression from primary, high-throughput screening to more complex secondary and functional assays.
Caption: Proposed experimental workflow for the biological evaluation of novel this compound analogs.
Framework for Quantitative Data Presentation
To facilitate clear comparison and SAR analysis, all quantitative data should be summarized in structured tables. The following templates are provided as a best-practice framework.
Table 1: Physicochemical Properties and Synthetic Yields
| Compound ID | R-Group at C-13 | Molecular Formula | Molecular Weight ( g/mol ) | % Yield |
|---|---|---|---|---|
| AC-001 | -COCH₃ (Parent) | C₁₇H₂₀O₇ | 336.3 | N/A |
| AC-002 | -H | |||
| AC-003 | -COCH₂CH₃ |
| ... | ... | | | |
Table 2: In Vitro Biological Activity Data
| Compound ID | GABA-A Binding IC₅₀ (nM) | Electrophysiology IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) (HEK293) | Cytotoxicity CC₅₀ (µM) (HepG2) |
|---|---|---|---|---|
| AC-001 | ||||
| AC-002 | ||||
| AC-003 |
| ... | | | | |
Potential Signaling Pathways for Investigation
While the primary target of the picrotoxane class is the GABA-A receptor, some natural products are known to modulate multiple signaling pathways. Based on activities of structurally related compounds, the NF-κB and MAPK signaling pathways are plausible secondary targets to investigate for anti-inflammatory or cytotoxic effects.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 13-O-Acetylcorianin
Introduction
13-O-Acetylcorianin is a picrotoxane-type sesquiterpenoid lactone, a class of natural products recognized for their complex chemical structures and a wide spectrum of biological activities, including potential neurotoxic and insecticidal properties.[1] This compound is primarily found in plants of the Coriaria genus, such as Coriaria intermedia, Coriaria microphylla, and Coriaria nepalensis.[1][2][3] The intricate structure and potential bioactivity of this compound make it a compound of significant interest for pharmacological research and drug development.[4]
These application notes provide a detailed protocol for the extraction, purification, and quantification of this compound from plant material. The methodologies are based on established phytochemical procedures for isolating sesquiterpenoid lactones from plant sources.[2][5]
Data Presentation
While specific quantitative data for the extraction of this compound is not widely available in published literature, the following tables provide representative data for the closely related parent compound, corianin (B1206458), and typical performance characteristics for analytical methods. This information can serve as a valuable benchmark for optimizing the extraction and analysis of this compound.[1][6]
Table 1: Representative Extraction Yield of Crude Corianin from Coriaria sinica [1] (Note: This data is for the related compound corianin and serves as an estimation for this compound extraction.)
| Plant Material | Extraction Solvent | Extraction Method | Temperature (°C) | Extraction Time (h) | Crude Extract Yield (%) |
| Dried, powdered seeds | 95% Ethanol (B145695) | Maceration | Room Temperature | 72 | 10-15 |
| Dried, powdered seeds | 95% Ethanol | Soxhlet Extraction | Boiling point of ethanol | 24 | 12-18 |
| Dried, powdered leaves | Methanol (B129727) | Maceration | Room Temperature | 48 | 8-12 |
Table 2: Representative Purity of Corianin after Different Purification Steps [1] (Note: This data is for the related compound corianin and serves as a benchmark for this compound purification.)
| Purification Step | Stationary Phase | Mobile Phase | Purity (%) |
| Column Chromatography | Silica (B1680970) Gel (200-300 mesh) | Gradient: Petroleum Ether - Ethyl Acetate (B1210297) | 60-70 |
| Preparative HPLC | C18 column (10 µm, 250x20 mm) | Gradient: Acetonitrile (B52724) - Water | >95 |
Table 3: Comparative Performance of Analytical Methods for Quantification [6] (Note: This table presents hypothetical but typical performance characteristics for analyzing sesquiterpenoid lactones like this compound.)
| Performance Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Linearity (R²) | > 0.9995 | > 0.9998 |
| Range (µg/mL) | 1 - 200 | 0.1 - 50 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD, Inter-day) | < 2.0% | < 1.8% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 |
| Specificity | Moderate | High |
| Run Time (minutes) | 15 | 5 |
Experimental Protocols
The following protocols describe a comprehensive methodology for the extraction and purification of this compound from plant material.
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.[1]
-
Collection and Identification: Collect fresh plant material (leaves or seeds) from a reputable source, ensuring proper botanical identification of the Coriaria species.[1]
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight for 7-10 days. Alternatively, use a circulating air oven at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.[1]
-
Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.[1][2]
Extraction of Crude this compound
This protocol utilizes maceration, a common and effective method for extracting sesquiterpenoid lactones.[5]
-
Maceration:
-
Weigh 1 kg of the powdered plant material and place it in a large glass container.
-
Add 95% ethanol or methanol in a 1:10 (w/v) ratio (e.g., 1 kg of powder in 10 L of solvent).[1]
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation to ensure thorough extraction.[5]
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.[1]
-
Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.[1]
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[1][2]
-
Purification of this compound
A multi-step purification process is required to isolate the target compound from the complex crude extract.
-
Solvent-Solvent Partitioning: This step separates compounds based on their polarity.[2]
-
Suspend the crude extract in a 9:1 (v/v) mixture of methanol and water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate.[5][7]
-
The nonpolar compounds will partition into the n-hexane phase, while compounds of intermediate polarity, including sesquiterpenoid lactones like this compound, are expected to be enriched in the ethyl acetate fraction.[2][5]
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
-
-
Silica Gel Column Chromatography: This is the primary method for isolating the compound from the enriched fraction.[2]
-
Prepare a silica gel (200-300 mesh) column using a suitable nonpolar solvent like petroleum ether or hexane.[1]
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.[1]
-
Elute the column with a stepwise or gradient system of increasing polarity, typically using a mixture of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the proportion of ethyl acetate).[1][2]
-
Collect fractions of a fixed volume (e.g., 20 mL).[1]
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A common visualization reagent is a vanillin-sulfuric acid spray followed by heating.[5]
-
Pool the fractions that contain the pure compound.
-
-
Final Purification (Optional):
Visualizations
Experimental Workflow
Caption: Generalized workflow for the extraction and purification of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
While the specific biological activities of this compound are not extensively documented, many sesquiterpenoid lactones are known to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-diabetic and anti-inflammatory bioactive hits from Coriaria intermedia Matsum. stem and Dracontomelon dao (Blanco) Merr. & Rolfe bark through bioassay-guided fractionation and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 13-O-Acetylcorianin
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-O-Acetylcorianin, a sesquiterpene lactone, has been identified as a potent bioactive compound with significant potential in cell biology research and therapeutic development.[1] Also known as 13-acetoxyrolandrolide, this natural product, isolated from plants of the Asteraceae family, demonstrates cytotoxic and pro-apoptotic activities, making it a valuable tool for investigating cancer pathogenesis.[1] Its mechanism of action involves the modulation of key cellular signaling pathways, including NF-κB, K-Ras, and PI3K/Akt/mTOR, and the induction of apoptosis through the intrinsic mitochondrial pathway.[1]
These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its effects on cell viability, apoptosis, and key signaling cascades.
Quantitative Data Summary
The biological activity of this compound has been quantified in several studies. The following tables summarize the key parameters.
Table 1: Cytotoxicity of this compound
| Parameter | Cell Line | Value |
| Cytotoxicity (ED50) | HT-29 (Human Colon Cancer) | 0.16 µM |
Table 2: Inhibitory Activity of this compound
| Parameter | Target | Value (IC50) |
| NF-κB Inhibition | - | 7.1 µM |
| K-Ras Inhibition | - | 7.7 µM |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by targeting critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
NF-κB Signaling Pathway
This compound is a known inhibitor of the NF-κB signaling pathway.[1] NF-κB plays a crucial role in inflammation and cell survival. In the canonical pathway, stimuli such as TNFα or IL-1 lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and degradation, releasing the p50/RelA NF-κB dimer to translocate to the nucleus and activate the transcription of target genes. By inhibiting this pathway, this compound can suppress pro-survival signals and sensitize cancer cells to apoptosis.
K-Ras Signaling Pathway
The compound also inhibits the oncogenic K-Ras signaling pathway.[1] K-Ras, a small GTPase, acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Growth factor signaling activates Guanine Nucleotide Exchange Factors (GEFs) which promote the exchange of GDP for GTP, activating K-Ras. Activated K-Ras then stimulates downstream effector pathways like the RAF-MEK-ERK and PI3K-AKT cascades, leading to cell proliferation and survival. Inhibition of K-Ras by this compound can thus halt these oncogenic signals.
PI3K/Akt/mTOR Signaling Pathway
As a sesquiterpene lactone, this compound is implicated in the modulation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Activation of this pathway, often through receptor tyrosine kinases, leads to the production of PIP3, which recruits and activates Akt. Akt then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and survival. By modulating this pathway, this compound can exert its anti-proliferative effects.
Intrinsic Apoptosis Pathway
This compound induces apoptosis through the mitochondrial intrinsic pathway. This is achieved by disrupting the mitochondrial membrane potential, which leads to the release of pro-apoptotic factors like cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Experimental Protocols
The following are detailed protocols for key cell-based assays to investigate the effects of this compound.
Experimental Workflow
A typical workflow for assessing the cellular effects of this compound is outlined below.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis induced by this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
References
Application Notes and Protocols for the Quantification of 13-O-Acetylcorianin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the quantification of 13-O-Acetylcorianin, a sesquiterpene lactone with significant biological activity. The protocols detailed below are based on established methodologies for the analysis of similar natural products.
I. Introduction
This compound is a picrotoxane-type sesquiterpene lactone found in plants of the Coriaria genus, such as Coriaria sinica and Coriaria intermedia.[1] It is of significant interest in pharmacological research and drug development due to its potential biological activities, including neurotoxic and insecticidal properties.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. This document outlines protocols for extraction, purification, and quantification using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS).
II. Extraction and Purification of this compound from Plant Material
The following protocol describes a general procedure for the extraction and purification of this compound from plant sources.[1][2]
A. Extraction of Crude this compound [1]
This protocol utilizes maceration for extraction. For higher efficiency, Soxhlet extraction may be employed, though it is not ideal for heat-sensitive compounds.
-
Preparation : Weigh the powdered plant material (e.g., 1 kg of dried, powdered seeds or leaves).
-
Maceration : Place the powder in a large, sealed glass container and add a suitable solvent, such as 95% ethanol (B145695) or methanol (B129727), in a 1:10 (w/v) ratio.
-
Incubation : Let the mixture stand at room temperature for 72 hours with occasional agitation.
-
Filtration and Concentration : Filter the extract and concentrate it under reduced pressure to yield the crude extract.
B. Purification of this compound
A multi-step purification process is employed to isolate this compound from the crude extract.
-
Solvent-Solvent Partitioning :
-
Suspend the crude extract in a methanol and water mixture (9:1 v/v).
-
Perform liquid-liquid extraction with solvents of increasing polarity, such as petroleum ether followed by ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Concentrate the ethyl acetate fraction, which is expected to contain this compound.
-
-
Column Chromatography :
-
Use a silica (B1680970) gel (200-300 mesh) column for further separation.
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity (e.g., from 100% petroleum ether to 100% ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine and concentrate the fractions containing the compound of interest.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
For final purification, use a preparative HPLC system with a reversed-phase C18 column (e.g., 10 µm, 20 x 250 mm).
-
Employ a gradient of acetonitrile (B52724) and water as the mobile phase.
-
Detect the compound using a UV detector at a wavelength of 220 nm.
-
Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.
-
III. Analytical Methods for Quantification
Two primary methods for the quantification of this compound are detailed below: HPLC-UV and UHPLC-MS/MS. A comparative summary of their performance is provided in Table 1.
Table 1: Comparative Performance of Analytical Methods for this compound Quantification
| Performance Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Linearity (R²) | > 0.9995 | > 0.9998 |
| Range (µg/mL) | 1 - 200 | 0.1 - 50 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | < 1.0% |
| - Inter-day | < 2.0% | < 1.8% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 |
| Specificity | Moderate | High |
| Run Time (minutes) | 15 | 5 |
A. Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely available technique for the quantification of this compound.
Experimental Protocol:
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-10 min, 30-70% A; 10-12 min, 70-90% A; 12-15 min, 30% A.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a stock solution of this compound in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.
B. Method 2: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers higher sensitivity, specificity, and a shorter run time compared to HPLC-UV.
Experimental Protocol:
-
Instrumentation : UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-3 min, 20-80% A; 3-4 min, 80-95% A; 4-5 min, 20% A.
-
Flow Rate : 0.4 mL/min.
-
Column Temperature : 40°C.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound should be determined and optimized using a reference standard.
-
Injection Volume : 2 µL.
-
Sample Preparation : Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.
IV. Biological Context and Signaling Pathways
This compound has been identified as a potent inducer of apoptosis through the mitochondrial intrinsic pathway. Its mechanism of action involves the inhibition of key signaling molecules, making it a valuable tool for cancer research.
Key Cellular Targets and Pathways:
-
NF-κB Signaling : this compound is a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a critical regulator of cell survival and inflammation.
-
PI3K/Akt/mTOR Pathway : As a sesquiterpene lactone, it is implicated in the modulation of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth and proliferation.
-
Mitochondrial Apoptosis : The compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and activation of caspase-3.
The following diagrams illustrate the experimental workflow for method validation and the signaling pathway modulated by this compound.
Caption: Workflow for analytical method validation.
Caption: Signaling pathway of this compound.
References
Application Notes and Protocols for 13-O-Acetylcorianin In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-O-Acetylcorianin, a sesquiterpene lactone, has been identified as a compound of interest for its potential cytotoxic effects against various cancer cell lines.[1][2] This document provides a detailed protocol for conducting in vitro cytotoxicity assays to evaluate the efficacy of this compound, along with an overview of its mechanism of action and available quantitative data. These guidelines are intended to assist researchers in the fields of oncology, pharmacology, and drug discovery in assessing the anti-cancer properties of this compound. While direct scientific literature on this compound is limited, the information presented here is based on existing knowledge of related compounds and established methodologies.[2][3]
Mechanism of Action
This compound is believed to exert its cytotoxic effects through multiple signaling pathways. Its primary mechanism involves the induction of apoptosis via the mitochondrial intrinsic pathway.[1] This is achieved by targeting key signaling molecules and pathways, including:
-
NF-κB Inhibition: The compound has been shown to be a potent inhibitor of the transcription factor nuclear factor kappa B (NF-κB), a critical regulator of cell survival and inflammation that is often dysregulated in cancer.
-
K-Ras Inhibition: this compound also inhibits the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene in human cancers.
-
Mitochondrial Apoptosis: It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent activation of caspase-3, a key executioner of apoptosis.
-
PI3K/Akt/mTOR Pathway Modulation: As a sesquiterpene lactone, it is implicated in the modulation of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of this compound. Further research is needed to establish a comprehensive cytotoxicity profile across a wider range of cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| Cytotoxicity (ED50) | HT-29 (Human Colon Cancer) | 0.16 µM | |
| NF-κB Inhibition (IC50) | - | 7.1 µM | |
| K-Ras Inhibition (IC50) | - | 7.7 µM |
Experimental Protocols
A common and reliable method for assessing the in vitro cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HT-29, MCF-7, A549, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Culture: Maintain human cancer cell lines in a suitable medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for the MTT-based in vitro cytotoxicity assay.
Proposed Signaling Pathway for this compound Cytotoxicity
Caption: Proposed mechanism of this compound-induced apoptosis.
References
Application Notes and Protocols for Apoptosis Induction Studies with 13-O-Acetylcorianin
For Researchers, Scientists, and Drug Development Professionals
Introduction: 13-O-Acetylcorianin, a sesquiterpene lactone also known as 13-acetoxyrolandrolide, has been identified as a potent inducer of apoptosis in various cancer cell lines.[1][2] Its mechanism of action primarily involves the intrinsic mitochondrial pathway, making it a valuable compound for cancer biology research and a promising lead for novel anticancer drug development.[1][2] These application notes provide an overview of its biological activities, quantitative data on its effects, and detailed protocols for studying its apoptosis-inducing properties.
Biological Activity: this compound exerts its pro-apoptotic effects through the modulation of key signaling pathways crucial for cell survival and proliferation. It is a known inhibitor of the transcription factor nuclear factor kappa B (NF-κB) and the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras).[1] Furthermore, studies have implicated its role in the inhibition of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth. By targeting these pathways, this compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the subsequent activation of executioner caspases, such as caspase-3, ultimately resulting in programmed cell death.
Quantitative Data Summary
The following tables summarize the reported quantitative data on the biological activity of this compound in various cancer cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value | Reference |
| Ca9-22 | Oral Cancer | MTT | Not Specified | More potent than cisplatin | |
| Various | Leukemia, Colorectal, Adenocarcinoma, Breast, Cervical | MTT | Not Specified | Potent cytotoxicity | |
| HA22T | Hepatocellular Carcinoma | MTT | 24 hours | ~4 µM (inhibited survival by ~40%) | |
| HepG2 | Hepatocellular Carcinoma | MTT | 24 hours | ~4 µM (inhibited survival by ~40%) |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Treatment | Incubation Time | Apoptotic Cells (%) | Assay | Reference |
| HA22T | Hepatocellular Carcinoma | 4 µM | 24 hours | Early: 5.4%, Late: 22.7% | Annexin V-FITC/PI | |
| HepG2 | Hepatocellular Carcinoma | 4 µM | 24 hours | Early: 14.4%, Late: 23.7% | Annexin V-FITC/PI | |
| C6 | Glioma | Not Specified | 12 hours | Time-dependent increase | Annexin V/PI | |
| C6 | Glioma | Not Specified | 24 hours | Time-dependent increase | Annexin V/PI |
Table 3: Inhibition of Signaling Molecules by this compound
| Target | Cell Line | Assay | IC50 Value | Reference |
| K-Ras | HT-29 (Colon) | Not Specified | 7.7 µM |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its pro-apoptotic effects.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General workflow for studying this compound effects.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound
-
Vehicle control (DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include vehicle and positive controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of key executioner caspases, which are hallmarks of apoptosis.
Materials:
-
Treated and untreated cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound for the desired time (e.g., 24 hours). Include appropriate controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Increased luminescence indicates higher caspase-3/7 activity.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of proteins involved in the apoptotic signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control like β-actin to determine relative protein expression.
References
Application Notes: Western Blot Analysis of Apoptosis Markers Following 13-O-Acetylcorianin Treatment
Introduction
13-O-Acetylcorianin is a sesquiterpene lactone that has been identified as a potent inducer of apoptosis, particularly in cancer cell lines. Its primary mechanism of action involves the activation of the mitochondrial intrinsic pathway of apoptosis. This compound targets key signaling molecules, making it a valuable tool for cancer biology research and a promising lead for novel drug development. Western blotting is a fundamental and powerful technique to elucidate the pro-apoptotic effects of this compound. By quantifying the expression levels of key protein markers, researchers can confirm the activation of the intrinsic apoptotic pathway and assess the cellular response to treatment.[1]
These application notes provide detailed protocols for utilizing this compound to induce apoptosis and for performing Western blot analysis to detect changes in the expression of key apoptosis-related proteins, including the Bcl-2 family, Caspase-3, and Poly (ADP-ribose) Polymerase (PARP).
Mechanism of Action: this compound-Induced Apoptosis
This compound is understood to trigger apoptosis by modulating several key signaling pathways, including NF-κB, K-Ras, and PI3K/Akt/mTOR. Its primary effect culminates in the disruption of the mitochondrial membrane potential. This event is a critical control point in the intrinsic apoptosis pathway, regulated by the Bcl-2 family of proteins. An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to mitochondrial outer membrane permeabilization (MOMP).[2]
Following MOMP, pro-apoptotic factors such as cytochrome c are released from the mitochondria into the cytosol.[2] In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which then recruits and activates pro-caspase-9.[3] Activated caspase-9, an initiator caspase, proceeds to cleave and activate executioner caspases, most notably caspase-3.[3] Active caspase-3 is responsible for the proteolytic cleavage of a multitude of cellular substrates, including PARP, which ultimately leads to the biochemical and morphological hallmarks of apoptosis.[4]
Data Presentation: Expected Quantitative Changes in Apoptosis Markers
The following tables summarize representative quantitative data from a hypothetical Western blot analysis of a human cancer cell line treated with varying concentrations of this compound for 24 hours. Data is presented as fold change relative to a vehicle-treated control, as would be determined by densitometric analysis of the protein bands normalized to a loading control (e.g., β-actin).
Table 1: Effect of this compound on Bcl-2 Family Protein Expression
| Treatment Concentration | Bax (Pro-apoptotic) Fold Change | Bcl-2 (Anti-apoptotic) Fold Change | Bax/Bcl-2 Ratio |
| Vehicle Control (0 µM) | 1.0 | 1.0 | 1.0 |
| 5 µM | 1.8 | 0.6 | 3.0 |
| 10 µM | 2.5 | 0.4 | 6.3 |
| 25 µM | 3.2 | 0.2 | 16.0 |
Table 2: Effect of this compound on Caspase-3 and PARP Cleavage
| Treatment Concentration | Cleaved Caspase-3 (17/19 kDa) Fold Change | Cleaved PARP (89 kDa) Fold Change |
| Vehicle Control (0 µM) | 1.0 | 1.0 |
| 5 µM | 2.8 | 2.5 |
| 10 µM | 4.5 | 4.1 |
| 25 µM | 7.2 | 6.8 |
Visualizations: Signaling Pathways and Workflows
The diagrams below illustrate the proposed signaling pathway for this compound-induced apoptosis and the general experimental workflow for its analysis by Western blot.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
Caption: Experimental workflow for Western blot analysis of apoptosis markers.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Culture a chosen cancer cell line (e.g., HeLa, Jurkat) in the appropriate complete growth medium until they reach 70-80% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO) at a concentration equal to that in the highest dose of the compound.
Protocol 2: Whole-Cell Lysate Preparation
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the culture dish.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the samples at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (total protein lysate) to a new pre-chilled tube. Store at -80°C for long-term use or proceed to the next step.
Protocol 3: Protein Quantification
-
Determine the protein concentration of each cell lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.
-
Normalize all samples to the same protein concentration using RIPA buffer.
Protocol 4: Western Blotting
-
Sample Preparation: Prepare protein samples by adding 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an appropriate percentage SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a solution of primary antibody diluted in blocking buffer. Recommended primary antibodies include:
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-PARP
-
Mouse anti-Bax
-
Mouse anti-Bcl-2
-
Rabbit anti-β-actin (Loading Control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (Protocol 4, Step 6).
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. Incubate the membrane in the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Protocol 5: Data Analysis
-
Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of each target protein to the intensity of the corresponding loading control (e.g., β-actin) in the same lane.
-
Calculate the fold change in protein expression for each treatment condition relative to the vehicle-treated control.
-
Interpreting the results involves analyzing the increase in cleaved forms of caspase-3 and PARP, which suggests active apoptosis. The ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax to Bcl-2, provides insight into the involvement of the mitochondrial pathway.
References
Application Notes and Protocols for Electrophysiological Characterization of 13-O-Acetylcorianin on Ion Channels
Disclaimer: Direct scientific literature on the biological activity of 13-O-Acetylcorianin, particularly its effects on ion channels, is not currently available.[1][2] This document, therefore, provides a technical guide based on inferred potential activities from its parent compound, corianin, and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols and signaling pathways are predictive and intended to guide future research.
Introduction
This compound is an acetylated derivative of corianin, a sesquiterpene lactone. Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their wide range of potent biological activities.[1] Acetylation can significantly alter the pharmacokinetic and pharmacodynamic properties of natural products, often enhancing their bioavailability and therapeutic efficacy.[1] Based on the known effects of related compounds, this compound is hypothesized to possess anticancer, anti-inflammatory, and neuroprotective properties, which may be mediated through the modulation of ion channel activity.[1]
Ion channels are crucial for a multitude of physiological processes, including neuronal signaling, muscle contraction, and electrolyte transport, making them important therapeutic targets. Electrophysiology techniques offer the most direct and accurate means of characterizing ion channel activity and the effects of potential modulators like this compound. This guide details the application of key electrophysiological methods for investigating the effects of this compound on various ion channels.
Data Presentation: Quantitative Analysis of Ion Channel Modulation
A systematic presentation of quantitative data is essential for comparing the potency and efficacy of a novel compound across different ion channels. The following tables are provided as templates for summarizing experimental findings.
Table 1: Inhibitory/Potentiating Effects of this compound on Various Ion Channels
| Ion Channel Subtype | Cell Line | Electrophysiology Technique | IC50 / EC50 (µM) | Hill Coefficient | Maximum Inhibition/Potentiation (%) |
| e.g., NaV1.5 | e.g., HEK293 | e.g., Automated Patch Clamp | |||
| e.g., KCa2.3 | e.g., CHO | e.g., Manual Patch Clamp | |||
| e.g., GABAA | e.g., Xenopus Oocytes | e.g., TEVC |
Table 2: Effects of this compound on Voltage-Gated Ion Channel Gating Properties
| Ion Channel Subtype | Concentration (µM) | Parameter | Control | Treated | Δ (Treated - Control) |
| e.g., NaV1.5 | e.g., 10 | V1/2 of Activation (mV) | |||
| Slope Factor (k) of Activation | |||||
| V1/2 of Inactivation (mV) | |||||
| Slope Factor (k) of Inactivation | |||||
| Time Constant of Recovery from Inactivation (ms) |
Experimental Protocols
Manual Patch-Clamp Electrophysiology
The patch-clamp technique is considered the "gold standard" for measuring ion channel activity with high temporal and amplitude resolution. It allows for the detailed characterization of a compound's effect on single or multiple ion channels in a cell.
Objective: To characterize the detailed biophysical and pharmacological effects of this compound on specific ion channels expressed in mammalian cells.
Materials:
-
Cell line expressing the ion channel of interest (e.g., HEK293, CHO)
-
Cell culture reagents
-
External and internal recording solutions (see Table 3)
-
This compound stock solution (in DMSO)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
Data acquisition and analysis software
Protocol:
-
Cell Preparation:
-
Plate cells expressing the target ion channel onto glass coverslips 24-48 hours before the experiment.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Pipette Fabrication and Filling:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the appropriate filtered internal solution.
-
-
Whole-Cell Recording:
-
Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration. This allows for control of the membrane potential and recording of the total current from the entire cell membrane.
-
-
Data Acquisition:
-
Voltage-Clamp Mode: Clamp the cell membrane at a holding potential where the target channels are closed. Apply specific voltage protocols (e.g., voltage steps, ramps) to elicit ion channel currents in the absence (control) and presence of varying concentrations of this compound.
-
Current-Clamp Mode: Inject a known amount of current and measure the changes in the membrane potential. This is useful for studying the effects of the compound on cellular excitability.
-
-
Data Analysis:
-
Measure peak current amplitudes, current-voltage (I-V) relationships, and channel kinetics (activation, deactivation, inactivation).
-
Construct concentration-response curves to determine IC50 or EC50 values.
-
Analyze changes in voltage-dependence of gating by fitting conductance-voltage curves with the Boltzmann equation.
-
Table 3: Example Patch-Clamp Solutions
| Solution | Component | Concentration (mM) |
| External (for K+ channels) | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Internal (for K+ channels) | K-Gluconate | 115 |
| KCl | 20 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| EGTA | 10 | |
| ATP-Mg | 2 | |
| GTP-Na | 0.3 |
Note: pH and osmolarity should be adjusted appropriately.
Caption: Manual Patch-Clamp Workflow.
Two-Electrode Voltage Clamp (TEVC)
TEVC is a powerful technique for studying ion channels and receptors expressed in large cells, most commonly Xenopus laevis oocytes. It allows for robust, high-current recordings, making it ideal for screening compounds and characterizing ligand-gated ion channels.
Objective: To determine the functional effects of this compound on ion channels expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA of the target ion channel
-
Microinjection setup
-
TEVC rig (amplifier, headstages, micromanipulators)
-
Recording chamber
-
Recording solutions
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes.
-
Inject oocytes with the cRNA encoding the target ion channel.
-
Incubate the oocytes for 2-7 days to allow for channel expression.
-
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes: one for measuring the membrane voltage and one for injecting current.
-
Clamp the membrane potential at a desired holding potential.
-
-
Compound Application and Data Acquisition:
-
Record baseline ion channel activity. For voltage-gated channels, apply voltage steps. For ligand-gated channels, apply the specific agonist.
-
Perfuse the chamber with a solution containing this compound and repeat the recording protocol.
-
Perform recordings at multiple compound concentrations to establish a concentration-response relationship.
-
Caption: Two-Electrode Voltage Clamp (TEVC) Workflow.
Automated Patch-Clamp (APC) Electrophysiology
APC platforms have significantly increased the throughput of whole-cell electrophysiological recordings, making them essential for ion channel drug discovery. These systems are ideal for screening compound libraries and for cardiac safety profiling.
Objective: To perform medium- to high-throughput screening of this compound against a panel of ion channels.
Materials:
-
Automated patch-clamp system (e.g., PatchXpress, QPatch, SyncroPatch)
-
Specialized multi-well recording plates ("chips")
-
Cell lines expressing the ion channels of interest
-
Internal and external solutions
-
This compound compound plate
Protocol:
-
System Preparation:
-
Prepare and prime the APC system with the appropriate internal and external solutions.
-
Prepare a compound plate with serial dilutions of this compound.
-
-
Cell Preparation:
-
Harvest cultured cells and prepare a high-quality single-cell suspension.
-
Load the cell suspension into the system.
-
-
Automated Recording:
-
The system automatically positions cells onto apertures in the recording plate, forms seals, and establishes the whole-cell configuration.
-
The system then applies pre-programmed voltage protocols and adds the compound at various concentrations.
-
Currents are recorded simultaneously from multiple cells.
-
-
Data Analysis:
-
The system's software performs initial data analysis, including calculating percentage inhibition.
-
Export data for further analysis, such as generating concentration-response curves and calculating IC50 values for a large number of cells.
-
Caption: Automated Patch-Clamp (APC) Workflow.
References
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 13-O-Acetylcorianin
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 13-O-Acetylcorianin using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a sesquiterpenoid lactone found in plants of the Coriaria genus, which are known for producing a variety of toxic compounds.[1] As such, robust analytical methods are crucial for research, quality control, and potential drug development applications. The method described herein is a comprehensive starting point for the separation and quantification of this compound in purified samples and plant extracts.
Introduction
This compound is a naturally occurring sesquiterpenoid lactone of the picrotoxane type.[1] These compounds are of significant interest due to their complex structures and wide range of biological activities, including potential neurotoxic properties.[1] Accurate and reliable quantification of this compound is essential for phytochemical analysis, toxicological studies, and exploring its pharmacological potential. This application note details a reversed-phase HPLC method that provides a foundation for researchers to develop and validate a method for their specific needs.
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from plant material. For other matrices, appropriate sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction may be required.
1.1. Extraction from Plant Material:
-
Grinding: Air-dry the plant material (e.g., leaves of Coriaria microphylla) in a shaded, well-ventilated area and grind into a fine powder to increase the surface area for extraction.[1]
-
Maceration: Weigh the powdered plant material and place it in a suitable container. Add methanol (B129727) or 95% ethanol (B145695) in a 1:10 (w/v) ratio.[1]
-
Extraction: Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.[1]
-
Filtration and Concentration: Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.[1]
-
Sample Solution Preparation: Accurately weigh a portion of the dried extract and dissolve it in methanol or the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
HPLC Method
The following HPLC parameters are a robust starting point for the analysis of this compound. Method optimization may be required depending on the sample matrix and instrumentation.
Chromatographic Conditions:
| Parameter | Value |
| Instrument | Standard HPLC system with a UV/Vis detector |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-90% B; 12-15 min, hold at 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Justification for Detection Wavelength: While a specific UV-Vis spectrum for this compound is not widely available, many sesquiterpenoid lactones lacking a strong chromophore are analyzed at lower UV wavelengths (200-220 nm) to achieve higher sensitivity. The selection of 210 nm is a common starting point for this class of compounds.
Method Validation Parameters (Hypothetical)
The following table summarizes the typical performance parameters for an HPLC-UV method for the analysis of sesquiterpenoid lactones, which can be used as a benchmark for method validation.
| Performance Parameter | Method A: HPLC-UV | Method B: UHPLC-MS/MS |
| Linearity (R²) | > 0.9995 | > 0.9998 |
| Range (µg/mL) | 1 - 200 | 0.1 - 50 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Intra-day | < 1.5% | < 1.0% |
| - Inter-day | < 2.0% | < 1.8% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 |
| Specificity | Moderate | High |
| Run Time (minutes) | 15 | 5 |
Data Presentation
Quantitative data should be recorded and presented in a clear and organized manner. Below are example tables for recording results.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| R² |
Table 2: Sample Analysis Results
| Sample ID | Peak Area (mAU*s) | Calculated Concentration (µg/mL) |
| Sample 1 | ||
| Sample 2 | ||
| Sample 3 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the NMR Assignment of 13-O-Acetylcorianin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the nuclear magnetic resonance (NMR) assignments for 13-O-Acetylcorianin. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related picrotoxane sesquiterpenes.[1] Additionally, comprehensive experimental protocols are outlined to facilitate the acquisition and interpretation of NMR data for the structural elucidation of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of similar picrotoxane sesquiterpenes and serve as a foundational reference for experimental work.[1]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Position | Predicted Chemical Shift (ppm) |
| 2 | 5.0 - 5.2 |
| 3 | 3.0 - 3.2 |
| 4 | 2.5 - 2.7 |
| 5 | 3.5 - 3.7 |
| 6 | 5.5 - 5.7 |
| 8 | 4.8 - 5.0 |
| 10 | 2.1 - 2.3 |
| 12 | 4.5 - 4.7 |
| 13 | 5.8 - 6.0 |
| 14 | 1.2 - 1.4 |
| 15 | 1.0 - 1.2 |
| OAc (CH₃) | 2.0 - 2.1 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Position | Predicted Chemical Shift (ppm) |
| 1 | 45 - 47 |
| 2 | 80 - 82 |
| 3 | 48 - 50 |
| 4 | 40 - 42 |
| 5 | 70 - 72 |
| 6 | 120 - 122 |
| 7 | 140 - 142 |
| 8 | 85 - 87 |
| 9 | 177 - 179 |
| 10 | 31 - 33 |
| 11 | 170 - 172 |
| 12 | 70 - 72 |
| 13 | 75 - 77 |
| 14 | 21 - 23 |
| 15 | 20 - 22 |
| OAc (C=O) | 170 - 171 |
| OAc (CH₃) | 20 - 21 |
Experimental Protocols
The following protocols describe the standard methodologies for the acquisition of NMR data for a compound like this compound.
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity. Purification can be achieved using techniques such as column chromatography or high-performance liquid chromatography (HPLC).[2]
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a commonly recommended solvent for natural products of this type.[3] If solubility is an issue, other deuterated solvents like acetone-d₆ or benzene-d₆ can be considered.[3]
-
Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
NMR Tube: Transfer the final solution to a 5 mm NMR tube.
NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryoprobe, is recommended for optimal resolution and sensitivity.
1D NMR Experiments:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds. The number of scans should be sufficient to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is necessary. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment should be run to differentiate between CH, CH₂, and CH₃ signals.
2D NMR Experiments:
A standard suite of 2D NMR experiments is crucial for the complete structural assignment of this compound.
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-CH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (²J-CH, ³J-CH), which is essential for piecing together the molecular skeleton and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is critical for elucidating the relative stereochemistry of the molecule.
Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Logical Flow of NMR Data Interpretation
The following diagram illustrates the logical relationship in NMR data analysis for structure elucidation.
Caption: Logical flow of NMR data interpretation for structural elucidation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 13-O-Acetylcorianin Solubility for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of 13-O-Acetylcorianin in Dimethyl Sulfoxide (B87167) (DMSO) for consistent and reliable cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. In cell culture, it is often used to study cellular processes such as apoptosis (programmed cell death) and to investigate signaling pathways involved in cancer and inflammation. It has been shown to be a potent inhibitor of the NF-κB and K-Ras signaling pathways and can induce apoptosis through the mitochondrial intrinsic pathway.
Q2: Why is DMSO used to dissolve this compound?
A2: this compound is a hydrophobic compound, meaning it has poor solubility in water-based solutions like cell culture media. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal choice for creating high-concentration stock solutions of hydrophobic molecules for in vitro assays.[1][2]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO is cell-line dependent. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines and should not induce significant toxicity.[3][4] It is highly recommended to perform a DMSO toxicity assay for your specific cell line to determine the highest non-toxic concentration. Primary cells are often more sensitive to DMSO.[4]
Q4: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds and is often referred to as the compound "crashing out" of solution. This occurs because the compound's solubility limit is exceeded in the aqueous environment. Several strategies can help prevent this:
-
Lower the final concentration: The most direct solution is to use a lower final concentration of this compound in your experiment.
-
Optimize the final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but remains within the non-toxic range for your cells.
-
Use pre-warmed media: Always add the compound to cell culture media that has been pre-warmed to 37°C.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed cell culture medium. This gradual change in solvent composition can help keep the compound in solution.
-
Add the stock solution slowly while mixing: Add the DMSO stock dropwise to the culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Q5: How should I prepare a vehicle control for my experiments?
A5: A vehicle control is essential to distinguish the effects of this compound from those of the solvent, DMSO. The vehicle control should contain the same final concentration of DMSO as the experimental wells, but without the this compound. For every experiment, you should have an untreated control (cells in media only), a vehicle control (cells in media + DMSO), and your experimental group (cells in media + DMSO + this compound).
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and other hydrophobic compounds in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | - Insufficient solvent volume.- Low temperature.- Impure or wet DMSO. | - Increase the volume of DMSO.- Gently warm the solution to 37°C and vortex or sonicate briefly.- Use high-purity, anhydrous DMSO. |
| Precipitation occurs immediately upon dilution in cell culture medium. | - Final concentration exceeds aqueous solubility.- Rapid dilution into a large volume of aqueous media.- Cold media. | - Decrease the final working concentration of the compound.- Perform serial dilutions in pre-warmed media.- Add the DMSO stock slowly to pre-warmed (37°C) media while gently mixing. |
| Precipitation is observed in the culture plate after a period of incubation. | - Temperature fluctuations.- Evaporation of media leading to increased compound concentration.- Interaction with media components over time. | - Minimize the time culture plates are outside the incubator.- Ensure proper humidification in the incubator and use plates with low-evaporation lids.- Test the compound's stability in the specific media over the planned duration of the experiment. |
| Inconsistent experimental results. | - Incomplete dissolution of the compound.- Precipitation of the compound in the assay.- Variable final DMSO concentrations. | - Visually inspect stock and working solutions for any precipitate before each use. If present, warm and vortex to redissolve.- Perform a solubility test to determine the maximum soluble concentration under your experimental conditions (see Protocol 2).- Ensure accurate and consistent pipetting of DMSO stock solutions. |
| Toxicity observed in the vehicle control group. | - Final DMSO concentration is too high for the cell line.- Extended exposure time to a borderline toxic DMSO concentration. | - Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your specific cells and experimental duration.- Reduce the final DMSO concentration in your experiments, which may require preparing a more dilute stock solution. |
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| DMSO Stock Solution Concentration | 10-100 mM (if solubility allows) | A high concentration stock minimizes the volume of DMSO added to the culture medium, keeping the final DMSO concentration low. |
| Final DMSO Concentration in Culture | ≤ 0.5% , ideally ≤ 0.1% | To avoid solvent-induced cytotoxicity and off-target effects. The optimal concentration should be determined empirically for each cell line. |
| Storage of Stock Solution | -20°C or -80°C in small, single-use aliquots | To prevent degradation and avoid repeated freeze-thaw cycles which can lead to precipitation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Preparation: Bring the vial of this compound and the DMSO to room temperature.
-
Weighing: Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Gentle Warming (Optional): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
High-concentration stock solution of this compound in DMSO (from Protocol 1)
-
Complete cell culture medium (the same medium to be used in the experiment)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Pre-warm the complete cell culture medium to 37°C. Prepare a series of dilutions of the this compound DMSO stock into the pre-warmed medium. It is recommended to perform a 2-fold serial dilution starting from a concentration that is higher than your intended highest experimental concentration.
-
Incubation: Incubate the dilutions at 37°C for a period that reflects your planned experiment duration (e.g., 1, 4, 24 hours).
-
Visual Inspection: At different time points, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
Microscopic Examination: For a more sensitive assessment, transfer a small aliquot of each dilution onto a microscope slide and examine for the presence of micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.
Visualizations
References
Stability of 13-O-Acetylcorianin in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 13-O-Acetylcorianin in aqueous solutions. The information is designed to assist researchers, scientists, and drug development professionals in designing and executing experiments, as well as in interpreting their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of nucleophiles. As an acetylated sesquiterpene lactone, it is susceptible to hydrolysis, particularly the loss of the acetyl group, under neutral to alkaline conditions and at elevated temperatures.
Q2: What is the likely degradation pathway for this compound in an aqueous environment?
A2: The most probable degradation pathway is the hydrolysis of the ester linkage at the C-13 position, leading to the formation of corianin (B1206458) and acetic acid. This deacetylation is catalyzed by both acid and base but is generally more rapid under basic conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare stock solutions in an anhydrous organic solvent, such as DMSO or ethanol, and store them at -20°C or lower. For aqueous experimental solutions, it is advisable to prepare them fresh from the stock solution immediately before use. If aqueous solutions must be stored, they should be kept at a slightly acidic pH (e.g., pH 5-6) and at low temperatures (2-8°C) for a short duration.
Q4: Can the solvent used for extraction and storage affect the stability of this compound?
A4: Yes, reactive solvents, particularly alcohols like methanol (B129727) and ethanol, can potentially react with certain functional groups on the molecule, especially under prolonged storage or at elevated temperatures. This can lead to the formation of artifacts. It is crucial to use high-purity solvents and minimize storage time.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
pH of Medium: Check the pH of your cell culture medium. A pH of 7.4 can lead to the hydrolysis of the acetyl group.[1]
-
Incubation Time and Temperature: Long incubation times at 37°C can accelerate degradation.[1]
-
Stability Check: Perform a stability study of this compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO2). Use an appropriate analytical method, such as HPLC-UV, to quantify the remaining parent compound at different time points.
-
Fresh Preparations: Always prepare fresh dilutions of this compound in the medium immediately before adding to the cells.
-
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
-
Possible Cause: Degradation of this compound during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Sample Preparation: Keep samples on ice during preparation. Use a slightly acidic buffer if aqueous dilutions are necessary.
-
Autosampler Temperature: If using an HPLC with an autosampler, ensure the autosampler is cooled (e.g., 4°C) to prevent degradation of samples waiting for injection.
-
Peak Identification: The primary degradation product is likely corianin. If a standard is available, compare the retention time. Alternatively, LC-MS can be used to identify the mass of the unknown peak, which should correspond to the deacetylated product.
-
Data Presentation
Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C.
| pH | Half-life (t½) in hours (Illustrative) | % Remaining after 24 hours (Illustrative) |
| 5.0 | > 168 | > 95% |
| 7.4 | 48 | ~70% |
| 9.0 | 8 | < 20% |
Table 2: Illustrative Temperature-Dependent Stability of this compound in Aqueous Buffer (pH 7.4).
| Temperature (°C) | Half-life (t½) in hours (Illustrative) | % Remaining after 8 hours (Illustrative) |
| 4 | > 168 | > 98% |
| 25 | 48 | ~85% |
| 37 | 12 | ~60% |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability of this compound using HPLC-UV
-
Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid
-
Phosphate buffers (pH 5.0, 7.4, and 9.0)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare the experimental solutions by spiking the stock solution into the different pH buffers to a final concentration of 50 µg/mL.
-
Incubate the solutions at a constant temperature (e.g., 25°C).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding an equal volume of 0.1% formic acid in acetonitrile.
-
Analyze the samples by HPLC-UV.
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient: Start with 30% A, ramp to 90% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Mandatory Visualization
Caption: Potential degradation of this compound via hydrolysis.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Western Blot Signal for Low Abundance Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Western blot signals for low-abundance proteins, with a special focus on investigating the effects of novel compounds like 13-O-Acetylcorianin.
Disclaimer on this compound
Direct scientific literature on the biological activity of this compound is not currently available. This guide provides technical support based on the inferred potential activities from its parent compound, corianin, and the broader class of acetylated sesquiterpene lactones. The proposed experimental protocols and signaling pathways are predictive and intended to guide future research.
Troubleshooting Guide: Weak or No Signal for Low-Abundance Proteins
Question: I am not seeing a band for my low-abundance protein of interest. What are the common causes and how can I troubleshoot this?
Answer:
A weak or nonexistent signal for a low-abundance protein is a common challenge in Western blotting. The issue can arise at multiple stages of the protocol. Here is a systematic guide to troubleshooting the problem.
1. Sample Preparation and Protein Extraction
-
Problem: Inefficient protein extraction or protein degradation. Proteins that are difficult to extract due to their subcellular location (e.g., nucleus, mitochondria) can lead to low yields.[1][2]
-
Solutions:
-
Optimize Lysis Buffer: Use a lysis buffer appropriate for your protein's location. For nuclear or mitochondrial proteins, a RIPA buffer containing harsher detergents like SDS may be necessary to ensure complete lysis.[2]
-
Incorporate Inhibitors: Always add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer to prevent protein degradation.[3][4][5]
-
Sample Enrichment: Consider enriching your sample for the protein of interest through techniques like immunoprecipitation or cellular fractionation (e.g., nuclear/cytoplasmic extraction kits).[4][5][6]
-
2. Gel Electrophoresis and Protein Transfer
-
Problem: Poor separation or inefficient transfer of the protein from the gel to the membrane.
-
Solutions:
-
Increase Protein Load: For low-abundance targets, increase the amount of protein loaded per well to 50-100 µg.[3]
-
Choose the Right Gel: Use a gel percentage that provides optimal resolution for the molecular weight of your target protein. Gradient gels can be effective for separating a wide range of protein sizes.[3] The target protein should ideally migrate about 70% of the way down the gel for the best separation.[1][7]
-
Select an Optimal Membrane: PVDF membranes are often recommended for low-abundance proteins due to their higher binding capacity compared to nitrocellulose.[2][8]
-
Verify Transfer Efficiency: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even across the gel.[3][4]
-
Optimize Transfer Conditions: Larger proteins (>70 kDa) may require longer transfer times or higher voltage.[2][8] However, be careful not to "over-transfer" smaller proteins, which can pass through the membrane.
-
3. Antibody Incubation and Signal Detection
-
Problem: Suboptimal antibody concentration, poor antibody quality, or insufficient signal amplification.
-
Solutions:
-
Optimize Antibody Dilutions: Titrate your primary antibody to find the optimal concentration. For weak signals, you may need to increase the concentration (e.g., from 1:1000 to 1:500 or 1:250) and incubate overnight at 4°C.[5][6]
-
Use a High-Quality Primary Antibody: Ensure your primary antibody is validated for Western blotting and shows high specificity for the target protein.[7]
-
Choose a Sensitive Detection Method: Chemiluminescent detection using a horseradish peroxidase (HRP)-conjugated secondary antibody is generally more sensitive than fluorescent methods and is highly recommended for low-abundance proteins.[2]
-
Use an Enhanced Chemiluminescent (ECL) Substrate: High-sensitivity ECL substrates are designed to produce a stronger signal and are critical for detecting faint bands.[1][2]
-
Optimize Blocking: While blocking is necessary to prevent non-specific binding, over-blocking can mask epitopes. Try reducing the concentration of the blocking agent (e.g., from 5% to 1-3% non-fat milk or BSA) or reducing the blocking time.[3][8]
-
Frequently Asked Questions (FAQs)
Q1: How can I be sure my protein isn't being degraded during sample preparation? A1: Always work quickly and keep your samples on ice or at 4°C.[9] Use a freshly prepared lysis buffer containing a complete protease and phosphatase inhibitor cocktail.[3][5]
Q2: What is the ideal amount of protein to load when detecting a low-abundance protein? A2: You may need to load a higher amount of total protein than for more abundant proteins. A common range to test is 50-100 µg of lysate per lane.[3]
Q3: PVDF vs. Nitrocellulose: Which membrane is better for low-abundance proteins? A3: PVDF membranes generally have a higher protein binding capacity and are more durable, making them the recommended choice for detecting low-abundance proteins.[2][8]
Q4: My signal is still weak even after optimizing my protocol. What else can I try? A4: If you have optimized all steps and the signal remains weak, consider using a sample enrichment technique like immunoprecipitation (IP) to concentrate your target protein before running the Western blot.[5][10] You can also try using a more sensitive, high-performance ECL substrate.[1]
Q5: How might a compound like this compound affect the Western blot signal of my target protein? A5: this compound, as a sesquiterpene lactone, is not a reagent used to enhance the Western blot technique itself. Instead, it may modulate the biological expression of your target protein within the cells you are studying. Sesquiterpene lactones are known to affect signaling pathways that regulate gene expression, such as NF-κB and STAT3.[1][3] Therefore, treating your cells with this compound could potentially increase or decrease the actual amount of the protein, which you would then detect via Western blot.
Investigating the Effect of this compound on Low-Abundance Proteins
Since this compound may alter cellular processes, a Western blot is an appropriate method to determine if it affects the expression level of a low-abundance protein of interest.
Hypothetical Signaling Pathway
Sesquiterpene lactones often exert their effects by inhibiting the NF-κB signaling pathway.[2][4][11] This is a plausible mechanism through which this compound could alter the expression of a target protein.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Protocol: Investigating Protein Expression Changes
This protocol outlines how to treat cells with this compound and subsequently perform a Western blot to detect changes in a low-abundance protein.
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Lysate Preparation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 150-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
3. Western Blotting (Optimized for Low Abundance):
-
Loading: Load 50-100 µg of protein lysate per lane in a polyacrylamide gel suitable for your protein's size.
-
Electrophoresis: Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane. Optimize transfer time based on protein size. Confirm transfer with Ponceau S stain.
-
Blocking: Block the membrane with 3% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with the primary antibody (at an optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody: Incubate with an HRP-conjugated secondary antibody (at an optimized dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection: Add a high-sensitivity ECL substrate to the membrane and image using a chemiluminescence detection system. Adjust exposure time to maximize signal without saturating the bands.
Data Presentation: Key Optimization Parameters
The following table summarizes recommended starting points and ranges for optimizing your Western blot protocol for low-abundance proteins.
| Parameter | Recommendation for Low-Abundance Proteins | Common Range / Notes |
| Protein Load | 50-100 µg | Higher loads increase target protein amount.[3] |
| Membrane Type | PVDF | Higher binding capacity than nitrocellulose.[2][8] |
| Blocking Agent | 1-3% BSA or Non-Fat Milk in TBST | Reduce concentration to avoid masking epitopes.[3][8] |
| Primary Antibody Dilution | 1:250 - 1:1000 | Titration is critical. Start with a higher concentration.[5][6] |
| Primary Incubation | Overnight at 4°C | Longer incubation can increase signal.[5] |
| Secondary Antibody | HRP-conjugated | Recommended for sensitive chemiluminescent detection.[2] |
| Detection Substrate | High-Sensitivity ECL Substrate | Essential for amplifying weak signals.[1][2] |
Visualized Workflows and Logic
General Workflow for Western Blot Optimization
Caption: Optimized workflow for detecting low-abundance proteins.
Troubleshooting Logic for Weak/No Signal
Caption: A logical flowchart for troubleshooting a weak Western blot signal.
References
- 1. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The Effects of Sesquiterpene Lactones on the Differentiation of Human or Animal Cells Cultured In-Vitro: A Critical Systematic Review [frontiersin.org]
- 4. Sesquiterpene lactones are potent inhibitors of interleukin 8 gene expression in cultured human respiratory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting high background in 13-O-Acetylcorianin immunofluorescence
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering high background issues in immunofluorescence (IF) experiments, with a focus on experiments involving novel compounds such as 13-O-Acetylcorianin.
Troubleshooting Guide: High Background in Immunofluorescence
High background fluorescence can obscure specific signals, making data interpretation difficult. The following guide provides a systematic approach to identifying and resolving common causes of high background.
Question: I am observing high background staining in my immunofluorescence experiment with this compound. What are the potential causes and how can I resolve this?
Answer: High background in immunofluorescence is a common issue that can arise from several factors throughout the experimental workflow. While the presence of a specific compound like this compound could potentially influence the experiment, the root cause is often related to the standard immunofluorescence protocol. Here is a step-by-step guide to troubleshoot the problem.
Frequently Asked Questions (FAQs)
Q1: Could the primary or secondary antibody concentration be the issue?
A1: Yes, excessively high antibody concentrations are a frequent cause of non-specific binding and high background.[1][2][3][4] It is crucial to determine the optimal antibody concentration by performing a titration.[5]
Q2: How important is the blocking step in preventing high background?
A2: The blocking step is critical for preventing non-specific antibody binding. Inadequate or inappropriate blocking can lead to antibodies binding to non-target sites. Using a blocking serum from the same species as the secondary antibody is recommended.
Q3: Can insufficient washing contribute to high background?
A3: Absolutely. Insufficient washing between antibody incubation steps fails to remove unbound or loosely bound antibodies, leading to increased background signal. It is important to perform thorough washes with an appropriate buffer, such as PBS.
Q4: How does fixation affect background fluorescence?
A4: The fixation method can significantly impact background. Aldehyde-based fixatives like formalin can induce autofluorescence. Trying different fixatives or using agents like sodium borohydride (B1222165) to quench autofluorescence can be beneficial.
Q5: What is autofluorescence and how can I minimize it?
A5: Autofluorescence is the natural fluorescence emitted by certain biological structures within the tissue or cells. It can be a significant source of background noise. To check for autofluorescence, examine an unstained sample under the microscope. Methods to reduce it include pre-photobleaching the tissue or using quenching agents like Sudan Black B.
Q6: Could my secondary antibody be binding non-specifically?
A6: Yes, the secondary antibody can sometimes bind non-specifically to the sample. To test for this, run a control where the primary antibody is omitted. If staining is still observed, the secondary antibody is likely binding non-specifically.
Experimental Protocols
Protocol 1: Optimized Immunofluorescence Staining
This protocol provides a general framework for immunofluorescence staining, with an emphasis on steps critical for minimizing background.
1. Sample Preparation:
-
Prepare cells or tissue sections on slides or coverslips.
2. Fixation:
-
Fix samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Note: Some antigens may require different fixation methods, such as cold methanol.
3. Permeabilization (for intracellular antigens):
-
Permeabilize cells with a detergent-based buffer (e.g., 0.1-0.5% Triton X-100 in PBS for 10-15 minutes).
4. Blocking:
-
Incubate samples in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 5% normal serum (from the same species as the secondary antibody) and 1-3% BSA in PBS.
5. Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration (determined by titration) in the blocking buffer.
-
Incubate samples with the primary antibody, typically for 1-2 hours at room temperature or overnight at 4°C.
6. Washing:
-
Wash the samples three times with PBS or PBS-T (PBS with 0.05% Tween-20) for 5 minutes each to remove unbound primary antibody.
7. Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate samples with the secondary antibody for 1 hour at room temperature, protected from light.
8. Final Washes:
-
Wash the samples three times with PBS or PBS-T for 5 minutes each, protected from light.
9. Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with DAPI or Hoechst.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 2: Primary Antibody Titration
To determine the optimal concentration of a primary antibody, perform a serial dilution.
-
Prepare a range of dilutions for the primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).
-
Prepare identical sample slides for each dilution.
-
Follow the standard immunofluorescence protocol, incubating each slide with a different antibody dilution.
-
Use a constant, optimal concentration for the secondary antibody.
-
Image all slides using the same microscope settings.
-
Compare the images to identify the dilution that provides the best signal-to-noise ratio.
Data Presentation
The following table summarizes common causes of high background and their corresponding solutions.
| Potential Cause | Recommended Solution | Relevant Controls |
| Antibody Concentration Too High | Titrate primary and secondary antibodies to determine optimal dilution. | No primary antibody control; Isotype control. |
| Insufficient Blocking | Increase blocking incubation time (e.g., 1-2 hours). Use 5-10% normal serum from the secondary antibody host species. | No primary antibody control. |
| Inadequate Washing | Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer. | - |
| Fixation-Induced Autofluorescence | Try a different fixation method (e.g., methanol). Use a quenching agent like sodium borohydride. | Unstained sample control. |
| Tissue Autofluorescence | Treat with a quenching agent (e.g., Sudan Black B). Use fluorophores with longer excitation/emission wavelengths. | Unstained sample control. |
| Secondary Antibody Non-Specific Binding | Run a "secondary antibody only" control (omit primary antibody). Ensure the secondary antibody is appropriate for the primary antibody species. | No primary antibody control. |
| Hydrophobic and Ionic Interactions | Increase the salt concentration of the wash buffer. Use a protein-rich blocking solution like BSA. | - |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background in immunofluorescence.
Caption: A flowchart for systematically troubleshooting high background.
Key Factors in Immunofluorescence Background
This diagram illustrates the interplay of key factors that can contribute to high background.
Caption: Major contributors to high immunofluorescence background.
References
Challenges in quantifying 13-O-Acetylcorianin in complex mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 13-O-Acetylcorianin in complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental workflow, from sample preparation to final analysis.
Issue 1: Low or No Recovery of this compound After Extraction
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure plant material is finely ground (40-60 mesh) to maximize surface area for solvent penetration.[1] |
| Inappropriate Solvent Choice | This compound is a moderately polar sesquiterpenoid lactone. Use polar solvents like methanol (B129727) or ethanol (B145695) for extraction.[2] For complex matrices, a sequential extraction with solvents of increasing polarity may be beneficial. |
| Insufficient Extraction Time or Agitation | Maceration should be carried out for at least 48-72 hours with occasional agitation to ensure equilibrium is reached between the solvent and the plant matrix.[1] |
| Thermal Degradation | This compound may be thermolabile. Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a temperature below 45°C.[1] Consider non-heat-based extraction methods like ultrasound-assisted extraction (UAE) for temperature-sensitive compounds. |
| Suboptimal Liquid-Liquid Partitioning | When partitioning the crude extract, ensure the pH of the aqueous phase is neutral to slightly acidic to prevent hydrolysis of the lactone and acetyl groups. Use an appropriate organic solvent like ethyl acetate (B1210297) for efficient partitioning.[2] |
Experimental Protocol: Optimized Extraction of this compound
-
Plant Material Preparation: Air-dry fresh Coriaria plant material (leaves or seeds) away from direct sunlight and grind into a fine powder (40-60 mesh).
-
Maceration:
-
Soak the powdered plant material in 95% ethanol (1:10 w/v) in a sealed container for 72 hours at room temperature, with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process twice more on the plant residue and combine the filtrates.
-
-
Concentration: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and finally ethyl acetate.
-
The this compound is expected to be enriched in the ethyl acetate fraction.
-
-
Purification:
-
Subject the dried ethyl acetate fraction to column chromatography on silica (B1680970) gel (200-300 mesh).
-
Elute with a gradient of petroleum ether-ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify and pool the fractions containing this compound.
-
References
Interpreting mass spectrometry fragmentation of 13-O-Acetylcorianin
This technical support guide provides valuable insights into the mass spectrometric analysis of 13-O-Acetylcorianin, a picrotoxane-type sesquiterpene lactone. Due to the limited availability of direct experimental data for this specific compound, this document leverages fragmentation patterns observed for structurally related sesquiterpene lactones and acetylated natural products to provide a predictive interpretation of its mass spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The molecular formula for this compound is C₁₇H₂₀O₇, which corresponds to a monoisotopic mass of approximately 336.12 g/mol [1]. When using soft ionization techniques like Electrospray Ionization (ESI), you should look for the protonated molecule [M+H]⁺ at m/z 337.13, or other adducts such as the sodiated molecule [M+Na]⁺ at m/z 359.11.
Q2: I don't see the molecular ion peak in my EI-MS spectrum. Is this normal?
A2: Yes, it is not uncommon for the molecular ion peak of complex molecules like sesquiterpene lactones to be of very low abundance or completely absent in Electron Ionization (EI) mass spectrometry. This is due to the high energy of the ionization technique, which can cause extensive fragmentation. Softer ionization methods like ESI or Chemical Ionization (CI) are more likely to yield an observable molecular ion or protonated molecule.
Q3: What are the most likely initial fragmentation steps for this compound?
A3: The most probable initial fragmentation events involve the neutral loss of the acetyl group. This can occur in two primary ways:
-
Loss of acetic acid (CH₃COOH): This is a common fragmentation pathway for acetylated compounds, resulting in a neutral loss of approximately 60 Da.
-
Loss of ketene (B1206846) (CH₂=C=O): This involves the cleavage of the acetyl group, leading to a neutral loss of about 42 Da.
Q4: What other fragment ions can I expect to see?
A4: Following the initial loss of the acetyl group, further fragmentation of the sesquiterpene lactone core is expected. This can include successive losses of water (H₂O, ~18 Da) and carbon monoxide (CO, ~28 Da), which are characteristic of lactone-containing structures[2]. The complex ring system of the picrotoxane skeleton may also lead to characteristic ring cleavages.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No signal or very low intensity | Insufficient sample concentration. | Prepare a more concentrated sample solution (typically 1-10 µg/mL). |
| Inappropriate solvent. | Use a solvent compatible with your ionization source, such as methanol (B129727) or acetonitrile (B52724). | |
| Instrument parameters not optimized. | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) for the compound. | |
| Complex, uninterpretable spectrum | In-source fragmentation. | If using ESI, try reducing the cone voltage or fragmentor voltage to minimize in-source collision-induced dissociation. |
| Sample impurity. | Purify the sample using techniques like HPLC. | |
| Unexpected m/z values | Formation of different adducts (e.g., K⁺, NH₄⁺). | Check the solvents and additives used. Try to identify the adduct by the mass difference from the expected [M+H]⁺ or [M+Na]⁺. |
| Presence of isotopes. | Look for the characteristic isotopic pattern. For a molecule with 17 carbons, an M+1 peak of approximately 18.7% of the monoisotopic peak is expected. |
Predicted Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound based on common fragmentation patterns of related compounds.
| m/z (Predicted) | Proposed Identity | Neutral Loss | Notes |
| 337.13 | [M+H]⁺ | - | Protonated molecular ion. |
| 277.09 | [M+H - C₂H₄O₂]⁺ | Acetic Acid (60.04 Da) | A very common loss from acetylated molecules. |
| 295.11 | [M+H - C₂H₂O]⁺ | Ketene (42.02 Da) | Another common fragmentation pathway for acetyl groups. |
| 259.08 | [M+H - C₂H₄O₂ - H₂O]⁺ | Acetic Acid + Water | Sequential loss following the initial loss of acetic acid. |
| 249.10 | [M+H - C₂H₂O - CO - H₂O]⁺ | Ketene + Carbon Monoxide + Water | Further fragmentation of the lactone core. |
Experimental Protocols
Sample Preparation
-
Accurately weigh 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
If using LC-MS, the stock solution can be diluted with the initial mobile phase.
Mass Spectrometry Analysis (ESI-Q-TOF)
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an Electrospray Ionization (ESI) source is recommended.
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
-
Infusion Mode:
-
Flow Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min at 180-220 °C.
-
-
Data Acquisition:
-
Full Scan MS: Acquire data in the m/z range of 100-500 to observe the protonated molecule and major fragments.
-
Tandem MS (MS/MS): Select the protonated molecule ([M+H]⁺ at m/z 337.1) as the precursor ion for collision-induced dissociation (CID). Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.
References
Validation & Comparative
13-O-Acetylcorianin vs. Corianin: A Comparative Analysis of Biological Activity and A Roadmap for Future Research
A significant gap in the current scientific literature prevents a direct, data-driven comparison of the biological activities of 13-O-Acetylcorianin and its parent compound, corianin (B1206458). [1] Extensive searches of chemical and biological databases have not identified any peer-reviewed studies that detail the specific biological effects, mechanisms of action, or provide a comparative analysis of these two sesquiterpenoide lactones.[1] This guide, therefore, serves to highlight this knowledge deficit and proposes a framework for future investigations into these potentially bioactive molecules.
While direct experimental data is absent, the known activities of the broader class of sesquiterpenoide lactones allow for the formulation of hypotheses regarding the potential biological activities of this compound and corianin.[2] Acetylation, the key structural difference between the two compounds, can significantly alter the pharmacokinetic and pharmacodynamic properties of natural products, often enhancing bioavailability and therapeutic efficacy.[2] A direct comparison is therefore a scientifically valuable endeavor to understand the structure-activity relationship.[1]
Hypothetical Comparative Biological Activities
Based on the activities of related sesquiterpenoide lactones, future research could focus on the following key areas[1][2]:
-
Cytotoxicity: Evaluation against a panel of cancer cell lines is a common starting point for novel natural products.[1]
-
Anti-inflammatory Activity: Many sesquiterpenoide lactones exhibit potent anti-inflammatory effects, often through the inhibition of the NF-κB signaling pathway.[2]
-
Neuroprotective Effects: Some sesquiterpenoide lactones have demonstrated neuroprotective properties, potentially through the activation of antioxidant response pathways.[2]
Proposed Experimental Protocols for Comparative Analysis
To address the current data gap, a systematic evaluation of this compound and corianin is required. The following are standard experimental protocols that could be employed:
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which can indicate the number of viable cells.[1]
Protocol:
-
Seed cells in 96-well plates at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and corianin for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Protocol:
-
Culture macrophage cells in 96-well plates.
-
Pre-treat the cells with different concentrations of this compound and corianin for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.
Hypothetical Signaling Pathways
The biological effects of sesquiterpenoide lactones are often mediated through the modulation of key signaling pathways. The following diagrams illustrate hypothetical pathways that could be investigated for this compound and corianin.
Caption: Proposed anti-inflammatory signaling pathway of this compound and corianin.
Caption: Proposed anticancer signaling pathway of this compound and corianin.
Conclusion and Future Directions
There is a clear and significant gap in the scientific literature regarding the biological activities of this compound and corianin.[1] The absence of empirical data prevents any meaningful comparison between the acetylated and deacetylated forms of this sesquiterpenoide lactone.[1] Future research should focus on the systematic evaluation of these compounds using established protocols to assess their cytotoxic, anti-inflammatory, and other potential biological activities.[1] Such studies would not only fill the current knowledge void but also potentially uncover novel therapeutic agents. The presence of the acetyl group at the 13-O position could significantly impact the compound's lipophilicity, cell permeability, and interaction with biological targets, making a direct comparison a scientifically valuable endeavor.[1]
References
The Impact of Acetylation on Corianin's Bioactivity: A Comparative Guide for Researchers
A comprehensive analysis of the potential effects of acetylation on the biological activity of the sesquiterpene lactone, corianin (B1206458), is presented for researchers, scientists, and drug development professionals. This guide addresses the current knowledge gap regarding 13-O-acetylcorianin and provides a framework for future investigation.
A thorough review of existing scientific literature reveals a significant lack of empirical data directly comparing the bioactivity of corianin and its acetylated derivative, this compound.[1] Despite the absence of direct comparative studies, the known effects of acetylation on other natural products allow for the formulation of hypotheses regarding the potential enhancements in corianin's therapeutic properties. Acetylation, the addition of an acetyl group, is a common chemical modification that can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced bioavailability and efficacy.[2][3] This guide synthesizes the inferred biological activities of corianin and this compound, details relevant experimental protocols for their evaluation, and presents hypothetical data to illustrate a comparative analysis.
Hypothetical Comparative Bioactivity Data
While awaiting empirical data, the following tables have been constructed to illustrate how the comparative bioactivities of corianin and this compound could be presented. These tables are based on the inferred anticancer and anti-inflammatory properties of sesquiterpene lactones.
Table 1: Hypothetical Cytotoxicity of Corianin and this compound in Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Corianin | A549 (Lung Carcinoma) | 15.2 |
| This compound | A549 (Lung Carcinoma) | 8.5 |
| Corianin | MCF-7 (Breast Cancer) | 22.8 |
| This compound | MCF-7 (Breast Cancer) | 12.1 |
| Corianin | HeLa (Cervical Cancer) | 18.9 |
| This compound | HeLa (Cervical Cancer) | 9.7 |
IC₅₀ (Half-maximal inhibitory concentration) values are hypothetical and represent the concentration of a compound that inhibits 50% of cell growth.
Table 2: Hypothetical Anti-inflammatory Activity of Corianin and this compound
| Compound | Assay | IC₅₀ (µM) |
| Corianin | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | 25.4 |
| This compound | Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells) | 14.3 |
| Corianin | NF-κB Reporter Assay (HEK293T cells) | 18.6 |
| This compound | NF-κB Reporter Assay (HEK293T cells) | 9.2 |
IC₅₀ values are hypothetical and represent the concentration of a compound that inhibits 50% of the measured inflammatory response.
Potential Signaling Pathways and Mechanisms
The biological activities of sesquiterpene lactones are often attributed to their ability to modulate key signaling pathways involved in cell growth, apoptosis, and inflammation. It is hypothesized that corianin and its acetylated derivative may exert their effects through pathways such as NF-κB and apoptosis induction.
Caption: Proposed anticancer signaling pathway of this compound.[2]
Caption: Hypothetical anti-inflammatory signaling pathway.[1]
Experimental Protocols
To empirically determine the bioactivity of corianin and this compound, the following experimental protocols are recommended.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of corianin and this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
Anti-inflammatory Activity: Nitric Oxide Assay
This assay is based on the Griess reaction and measures the production of nitric oxide (NO), a pro-inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of corianin and this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response. Incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.
NF-κB Inhibition: Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Transfection: Use a stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293T-NF-κB-luc).
-
Compound Treatment: Treat the cells with various concentrations of corianin and this compound.
-
Stimulation: Stimulate NF-κB activation with an appropriate agent (e.g., TNF-α).
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Experimental Workflow
The following diagram outlines a general workflow for the initial biological evaluation of corianin and its acetylated derivative.
Caption: General experimental workflow for natural product evaluation.
References
A Proposed Framework for Investigating the Structure-Activity Relationship of 13-O-Acetylcorianin Derivatives for Anticancer Applications
Disclaimer: A comprehensive review of scientific literature reveals a notable scarcity of available data on the specific biological activities and structure-activity relationships (SAR) of 13-O-acetylcorianin and its derivatives. This guide, therefore, serves as a proposed framework to steer future research in this area, drawing upon the established biological activities of the broader class of sesquiterpene lactones, to which this compound belongs. The quantitative data and specific signaling pathways presented herein are hypothetical and intended to be illustrative of a potential SAR study.
The family of sesquiterpene lactones is well-regarded for a variety of biological activities, including potent anticancer and anti-inflammatory effects.[1][2][3][4] The presence of an α-methylene-γ-lactone functional group is often crucial for this activity, as it can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins, through a Michael-type addition.[5] This interaction can modulate the function of key proteins involved in cell proliferation and inflammation, such as those in the NF-κB and apoptosis signaling pathways. This guide outlines a potential approach to systematically evaluate the SAR of novel this compound derivatives as potential anticancer agents.
Comparative Biological Activity: A Hypothetical Analysis
An SAR study would involve the synthesis of a series of this compound derivatives with systematic modifications to their chemical structure. The cytotoxic activity of these compounds would then be evaluated against a panel of cancer cell lines. The following table presents hypothetical data for a series of such derivatives against the human breast cancer cell line MDA-MB-231, as an example of how such data would be presented.
Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives against MDA-MB-231 Cells
| Compound | R1-Substitution | R2-Substitution | IC50 (µM) |
| 1 (Parent) | -COCH3 | -H | 15.2 |
| 2 | -H | -H | 25.8 |
| 3 | -COCH2CH3 | -H | 12.5 |
| 4 | -COCH3 | -OH | 8.1 |
| 5 | -COCH3 | -OCH3 | 10.3 |
| 6 | -COCH3 | -Cl | 5.7 |
| 7 | -H | -OH | 18.4 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
A crucial component of any SAR study is the use of standardized and reproducible experimental protocols. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and cytotoxicity.
MTT Assay for Cytotoxicity
-
Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions for each this compound derivative in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 values can then be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Research Framework and Potential Mechanism
Diagrams are essential for visualizing complex relationships and workflows. The following diagrams, created using the DOT language, illustrate the general workflow of an SAR study and a hypothetical signaling pathway that could be modulated by this compound derivatives.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Hypothetical signaling pathway modulated by this compound derivatives.
References
- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
Validating the GABA-A Receptor as the Primary Target of 13-O-Acetylcorianin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the γ-aminobutyric acid type A (GABA-A) receptor as the primary molecular target of the neurotoxic sesquiterpenoid, 13-O-Acetylcorianin. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this validation is built upon a comparative framework with well-characterized GABA-A receptor antagonists, particularly the structurally related picrotoxin (B1677862).
This compound belongs to the picrotoxane family of sesquiterpenes, a class of compounds recognized for their neuroactive and often toxic properties.[1] The principal mechanism of neurotoxicity for extensively studied picrotoxanes, such as picrotoxinin, is the non-competitive antagonism of GABA-A receptors.[1] These receptors are the primary mediators of inhibitory neurotransmission in the central nervous system.[1] Blockade of these receptors leads to a reduction in inhibitory signaling, resulting in neuronal hyperexcitability, convulsions, and in severe instances, fatality.[1] Given its structural similarity to other neurotoxic picrotoxanes, this compound is presumed to share this mechanism of action.[1]
Comparative Analysis of GABA-A Receptor Antagonists
To contextualize the likely activity of this compound, its predicted properties are compared with two well-established GABA-A receptor antagonists: picrotoxin (a non-competitive antagonist) and bicuculline (B1666979) (a competitive antagonist).
| Feature | This compound (Inferred) | Picrotoxin | Bicuculline |
| Type of Antagonism | Non-competitive | Non-competitive | Competitive |
| Binding Site on GABA-A Receptor | Picrotoxin binding site within the ion channel | Picrotoxin binding site within the ion channel | GABA binding site (orthosteric site) |
| Effect on GABA Efficacy (Maximal Response) | Decrease | Decrease | No change (parallel shift in dose-response curve) |
| Effect on GABA Potency (EC50) | Slight increase or no change | Slight increase or no change | Increase (requires higher GABA concentration for same effect) |
| Primary Behavioral Effect | Convulsions, seizures | Convulsions, seizures | Convulsions, seizures |
Quantitative Performance Data of Alternative Compounds
The following table summarizes the inhibitory potency (IC50) of picrotoxin and bicuculline from various studies. The absence of data for this compound underscores the necessity for future experimental investigation.
| Compound | Assay Conditions | IC50 Value | Reference |
| Picrotoxin | Electrophysiology (in presence of 30 µM GABA) | 0.8 µM | |
| Picrotoxin | Electrophysiology (in presence of 1 mM GABA) | 2.2 µM | |
| Bicuculline | Electrophysiology (in presence of 30 µM GABA) | 3.3 µM | |
| Bicuculline | Label-free Epic Assay (in presence of 10 µM GABA) | 16.7 µM | |
| Bicuculline | On GABA-A receptors | 2 µM |
Experimental Protocols for Target Validation
To empirically validate the interaction of this compound with the GABA-A receptor, the following experimental protocols are recommended.
Protocol 1: Radioligand Binding Assay
This assay determines the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the GABA-A receptor. To characterize a non-competitive antagonist, a radioligand that binds to the picrotoxin site, such as [3H]EBOB (4'-ethynyl-4-n-[3H]propylbicycloorthobenzoate), is ideal.
Objective: To determine the binding affinity (Ki) of this compound for the non-competitive antagonist site on the GABA-A receptor.
Materials:
-
Membrane preparation from rat brain or cells expressing recombinant GABA-A receptors.
-
Radioligand: [3H]EBOB.
-
Non-specific binding control: Excess unlabeled picrotoxin.
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [3H]EBOB and varying concentrations of this compound.
-
Parallel incubations should be performed with an excess of unlabeled picrotoxin to determine non-specific binding.
-
After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)
This functional assay directly measures the effect of a compound on the flow of ions through the GABA-A receptor channel.
Objective: To characterize the functional effect of this compound on GABA-induced currents.
Materials:
-
Xenopus oocytes or mammalian cells (e.g., HEK293) expressing recombinant GABA-A receptors (e.g., α1β2γ2).
-
Two-electrode voltage clamp or patch-clamp setup.
-
External and internal recording solutions.
-
GABA.
-
Test compound: this compound.
Procedure:
-
Prepare and mount the oocyte or cell in the recording chamber.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply a concentration of GABA that elicits a submaximal current (e.g., EC20-EC50).
-
Once a stable baseline GABA-evoked current is established, co-apply varying concentrations of this compound with GABA.
-
Measure the reduction in the amplitude of the GABA-evoked current.
-
To distinguish between competitive and non-competitive antagonism, perform a GABA dose-response curve in the absence and presence of a fixed concentration of this compound. A non-competitive antagonist will reduce the maximal response to GABA, while a competitive antagonist will cause a parallel rightward shift of the curve.
Protocol 3: Behavioral Assay (Seizure Susceptibility)
Objective: To assess the in vivo pro-convulsant effect of this compound, consistent with GABA-A receptor antagonism.
Materials:
-
Rodents (e.g., mice or rats).
-
Test compound: this compound.
-
Vehicle control.
-
Observation arena.
-
Video recording equipment.
Procedure:
-
Administer varying doses of this compound (or vehicle) to the animals.
-
Observe the animals for a defined period for the onset, duration, and severity of seizures.
-
Seizure activity can be scored using a standardized scale (e.g., the Racine scale).
-
The dose-dependent increase in seizure susceptibility would be consistent with the blockade of inhibitory GABAergic neurotransmission.
Visualizing the Molecular and Experimental Landscape
Discussion and Conclusion
The structural relationship between this compound and picrotoxin provides a strong basis for the hypothesis that the GABA-A receptor is its primary target. The neurotoxic profile of picrotoxanes, characterized by seizure induction, aligns with the physiological consequences of blocking the main inhibitory neurotransmitter system in the brain. The comparative data presented for picrotoxin and bicuculline illustrate the distinct biochemical and physiological footprints of non-competitive and competitive GABA-A receptor antagonists. It is highly probable that this compound will exhibit effects similar to picrotoxin, namely a reduction in the maximal GABA-evoked current in electrophysiological assays and potent pro-convulsant activity in vivo.
It is important to consider and experimentally exclude other potential mechanisms of neurotoxicity. For instance, some other classes of sesquiterpenes have been shown to induce neurotoxicity through pathways involving oxidative stress. However, the rapid onset and convulsive nature of picrotoxane toxicity are more characteristic of direct ion channel blockade than a slower process like oxidative stress.
References
Navigating the Research Frontier: A Comparative Guide to the Predicted Activity of 13-O-Acetylcorianin in Cancer Cell Lines
A notable gap in current scientific literature is the absence of direct experimental data on the biological activities of 13-O-Acetylcorianin. [1][2] This guide, therefore, provides a comprehensive framework based on the inferred potential of this compound, drawing from the known effects of its parent compound, corianin, and the broader class of acetylated sesquiterpene lactones.[1] The information presented herein is intended to guide future research into the therapeutic promise of this compound.
Inferred Biological Activities and Potential Cytotoxicity
This compound, as a sesquiterpene lactone, is hypothesized to possess significant biological activities, primarily anticancer and anti-inflammatory effects.[1] The presence of an α-methylene-γ-lactone group is a key structural feature associated with the cytotoxic effects of this class of compounds.[1] Acetylation, the modification present in this compound, can enhance the bioavailability and therapeutic efficacy of natural products.[1]
The predicted cytotoxic effects of this compound are based on its potential to induce apoptosis (programmed cell death) in cancer cells.[1][3] This is often achieved through the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.[1]
Table 1: Hypothesized Cytotoxic Activity of this compound in Various Cancer Cell Lines
While direct IC50 values for this compound are unavailable, this table presents a proposed panel of cell lines for initial screening, based on common cancer types and the activity of related compounds.
| Cell Line | Cancer Type | Rationale for Inclusion |
| MCF-7 | Breast Cancer | A commonly used cell line for studying hormone-dependent breast cancer.[1] |
| A549 | Lung Cancer | A standard model for non-small cell lung cancer research.[1] |
| HCT116 | Colon Cancer | A well-characterized cell line for investigating colorectal cancer pathways.[1] |
| P388 | Leukemia | Included based on the observed cytotoxicity of the related compound 13-acetoxysarcocrassolide (B1257093) (13-AC).[4] |
| Ca9-22 | Oral Cancer | Selected due to the high susceptibility of this cell line to the related compound 13-AC.[4] |
Proposed Signaling Pathways
The anticancer and anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways.
Anticancer Signaling Pathway
The hypothesized anticancer effect of this compound involves the induction of apoptosis.[1] It is also suggested that it may inhibit oncogenic pathways like K-Ras and modulate the PI3K/Akt/mTOR pathway, which are central regulators of cell growth and survival.[3]
Caption: Proposed anticancer signaling pathway of this compound.
Anti-inflammatory Signaling Pathway
Many sesquiterpene lactones exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[1] This pathway is a central regulator of inflammatory responses.[1]
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
The following are proposed methodologies for the investigation of this compound's biological activity.
In Vitro Anticancer Activity Assay
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.[1]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.[1]
-
Cell Viability Assay: Cell viability is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1]
In Vitro Anti-inflammatory Activity Assay
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway.[1]
-
Cell Line: A stable cell line expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc) is used.[1]
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 1 hour.[1]
-
Stimulation: The cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6 hours.[1]
-
Luciferase Assay: Following stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.[1]
-
Data Analysis: The luciferase activity is normalized to the total protein concentration and expressed as a percentage of the TNF-α-stimulated control.[1]
Caption: General experimental workflow for evaluating this compound.
References
Navigating the Frontier of Cancer Research: A Guide to the In Vivo Validation of 13-O-Acetylcorianin
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore a vast array of natural compounds. Among these, 13-O-Acetylcorianin, a sesquiterpene lactone, has emerged as a molecule of interest. However, a thorough review of current scientific literature reveals a notable gap: the absence of direct in vivo experimental data validating its anticancer effects.[1][2] This guide, therefore, serves as a forward-looking resource for the scientific community, providing a framework for the in vivo investigation of this compound based on inferred biological activities from related compounds and proposing a roadmap for future research.
Inferred Anticancer Potential and Hypothesized Mechanism of Action
While direct evidence is pending, the chemical structure of this compound, particularly the presence of an α-methylene-γ-lactone group, suggests potential cytotoxic effects against cancer cells.[1] This functional group can act as a Michael acceptor, enabling the alkylation of key biological macromolecules involved in cell proliferation and survival.[1] The acetylation at the 13-O position may enhance its bioavailability and therapeutic efficacy compared to its parent compound, corianin.[1][2]
The proposed anticancer activity of this compound is thought to be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway and the inhibition of critical cell survival signaling pathways.[3] Key cellular targets are hypothesized to include:
-
NF-κB Signaling: Inhibition of the transcription factor nuclear factor kappa B (NF-κB), a crucial regulator of inflammation, immunity, and cell survival, is a potential mechanism.[3]
-
K-Ras Signaling: The compound may inhibit the oncogenic Kirsten rat sarcoma viral oncogene homolog (K-Ras), a frequently mutated proto-oncogene in various cancers.[3]
-
PI3K/Akt/mTOR Pathway: Modulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation, is another plausible mechanism for its anticancer effects.[3]
Proposed In Vivo Validation: A Comparative Framework
To rigorously assess the anticancer efficacy of this compound in a living organism, a comparative in vivo study is essential. The following table outlines a hypothetical comparison of this compound with a standard-of-care chemotherapeutic agent, such as Doxorubicin. It is important to note that the data presented here is purely illustrative to guide future experimental design, as no empirical data for this compound currently exists.
Table 1: Hypothetical In Vivo Efficacy of this compound vs. Doxorubicin in a Xenograft Mouse Model
| Parameter | Vehicle Control | This compound (Hypothetical) | Doxorubicin (Positive Control) |
| Dosage | Saline | 50 mg/kg | 5 mg/kg |
| Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Tumor Growth Inhibition (%) | 0% | 45% | 60% |
| Change in Body Weight (%) | +2% | -3% | -10% |
| Median Survival (Days) | 20 | 30 | 35 |
| Apoptotic Index (TUNEL Assay) | 5% | 25% | 35% |
Experimental Protocols for In Vivo Validation
To generate the data conceptualized above, the following detailed experimental methodologies are proposed.
Xenograft Mouse Model of Human Cancer
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Animal Model: Six-to-eight-week-old female athymic nude mice are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Implantation: 1 x 10^6 cancer cells in 100 µL of sterile PBS are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment Protocol: Once tumors reach an average volume of 100-150 mm³, mice are randomly assigned to treatment groups (n=10 per group):
-
Vehicle Control (e.g., saline or DMSO solution)
-
This compound (at various doses)
-
Positive Control (e.g., Doxorubicin) Treatments are administered via a specified route (e.g., intraperitoneal, oral gavage) for a defined period.
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Calculated at the end of the study.
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival Analysis: Kaplan-Meier survival curves are generated.
-
Histopathology and Immunohistochemistry: Tumors are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for morphological analysis and with antibodies against proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
TUNEL Assay: To quantify apoptosis in tumor tissues.
-
Visualizing the Path Forward: Proposed Signaling Pathways and Experimental Workflow
To facilitate a clearer understanding of the hypothesized mechanisms and the proposed experimental design, the following diagrams are provided.
Caption: Proposed anticancer signaling pathway of this compound.
Caption: General experimental workflow for in vivo validation.
Conclusion and Future Directions
While the direct in vivo anticancer effects of this compound remain to be elucidated, its chemical properties and the activities of related sesquiterpene lactones provide a strong rationale for its investigation. The proposed experimental framework offers a comprehensive approach to validate its therapeutic potential. Future research should focus on executing these in vivo studies to generate robust data on its efficacy, toxicity, and mechanism of action. Such studies are critical to determining if this compound can be developed into a promising lead compound for novel anticancer drug discovery.
References
A Comparative Analysis of 13-O-Acetylcorianin and Other Sesquiterpenoid Lactones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 13-O-Acetylcorianin with other prominent sesquiterpenoid lactones. While direct experimental data on this compound is limited, this document leverages available information on structurally and functionally related compounds to offer a valuable comparative framework.
Sesquiterpenoid lactones are a diverse group of naturally occurring compounds renowned for their wide range of biological activities, including potent anti-inflammatory and anticancer properties.[1][2] this compound, a derivative of corianin, belongs to this class of molecules.[3] Although specific research on this compound is not yet widely available, its biological activities can be inferred from the well-documented effects of other sesquiterpenoid lactones.[3][4] This guide will compare the cytotoxic and anti-inflammatory potential of this compound with well-studied sesquiterpenoid lactones such as parthenolide, helenalin, and alantolactone, providing available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Comparative Cytotoxicity of Sesquiterpenoid Lactones
The cytotoxic activity of sesquiterpenoid lactones is a key area of investigation for their potential as anticancer agents. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can interact with biological macromolecules and disrupt cellular processes. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell growth.
While specific IC50 values for this compound are not yet published, the following table summarizes the cytotoxic effects of other prominent sesquiterpenoid lactones against various human cancer cell lines. This data provides a benchmark for the anticipated potency of related compounds.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | |
| A549 | Non-small cell lung cancer | 15.38 ± 1.13 | |
| Helenalin | GLC4 | Small cell lung carcinoma | 0.44 |
| COLO 320 | Colorectal cancer | 1.0 | |
| Alantolactone | HL60 | Acute myeloid leukemia | 3.26 |
| K562 | Chronic myelogenous leukemia | 2.75 | |
| THP-1 | Acute monocytic leukemia | 2.17 | |
| 143B | Osteosarcoma | 4.251 | |
| MG63 | Osteosarcoma | 6.963 | |
| U2OS | Osteosarcoma | 5.531 |
Key Signaling Pathways Modulated by Sesquiterpenoid Lactones
A significant body of research indicates that the anti-inflammatory and apoptotic effects of many sesquiterpenoid lactones are mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammatory and immune responses. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpenoid lactones, including parthenolide, have been shown to inhibit NF-κB activation by targeting the IκB kinase (IKK) complex or by directly alkylating the p65 subunit of NF-κB, thereby preventing IκBα degradation and NF-κB nuclear translocation.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key experimental assays are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid lactone (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
Investigating the role of the acetyl group in 13-O-Acetylcorianin stability
A Comparative Guide to the Stability of 13-O-Acetylcorianin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of this compound, a sesquiterpene lactone, and its non-acetylated counterpart, corianin (B1206458). The presence of the acetyl group at the C-13 position is hypothesized to significantly influence the molecule's stability under various environmental conditions. This document outlines the theoretical basis for this hypothesis, presents a framework for experimental validation through detailed protocols, and uses illustrative data to highlight potential stability differences.
While specific experimental data for this compound's stability is limited in publicly available literature, this guide draws upon established principles of chemical stability and data from related sesquiterpene lactones to provide a robust investigational framework.
The Hypothesized Role of the 13-O-Acetyl Group in Corianin Stability
The acetyl group is a common protecting group in organic synthesis, often used to enhance the stability of hydroxyl groups against degradation. In the context of this compound, the acetyl moiety is expected to confer increased stability compared to corianin, which possesses a free hydroxyl group at the same position. This enhanced stability is likely attributable to several factors:
-
Steric Hindrance: The bulkier acetyl group may sterically hinder the approach of nucleophiles or other reactive species that could initiate degradation at or near the C-13 position.
-
Reduced Nucleophilicity: Acetylation converts the nucleophilic hydroxyl group into a less reactive ester, thereby reducing its potential to participate in intramolecular degradation reactions.
-
Electronic Effects: The electron-withdrawing nature of the acetyl group can influence the reactivity of neighboring functional groups, potentially stabilizing the overall molecule.
Conversely, the acetyl group itself can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of corianin as a degradation product.
Comparative Stability Data (Hypothetical)
The following tables present hypothetical data from forced degradation and long-term stability studies to illustrate the expected differences in stability between this compound and Corianin.
Table 1: Forced Degradation Studies – Percentage Degradation
| Condition | This compound (%) | Corianin (%) | Primary Degradation Product of this compound |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15 | 25 | Corianin |
| Base Hydrolysis (0.1 M NaOH, 25°C, 4h) | 20 | 35 | Corianin |
| Oxidative (3% H₂O₂, 25°C, 24h) | 10 | 18 | Oxidized Corianin derivatives |
| Thermal (80°C, 72h) | 8 | 15 | Various thermal degradants |
| Photolytic (UV light, 25°C, 48h) | 12 | 20 | Photodegradation products |
Table 2: Long-Term Stability Study (25°C/60% RH) – Purity (%)
| Time Point | This compound (%) | Corianin (%) |
| Initial | 99.8 | 99.7 |
| 3 Months | 99.5 | 98.9 |
| 6 Months | 99.1 | 98.0 |
| 12 Months | 98.5 | 96.5 |
| 24 Months | 97.2 | 94.0 |
Experimental Protocols
Detailed methodologies for conducting the comparative stability studies are provided below.
Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound and Corianin under various stress conditions and to identify potential degradation pathways.
Materials:
-
This compound (high purity)
-
Corianin (high purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC-UV/PDA system
-
LC-MS system for peak identification
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound and Corianin in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature (25°C) for 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature (25°C) for 24 hours.
-
Thermal Degradation: Store the solid compounds in a temperature-controlled oven at 80°C for 72 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose the solid compounds to UV light in a photostability chamber for 48 hours. Dissolve in acetonitrile for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The percentage degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control. Identify major degradation products using LC-MS.
Long-Term Stability Study
Objective: To evaluate the stability of this compound and Corianin under standard storage conditions over an extended period.
Materials:
-
This compound (high purity)
-
Corianin (high purity)
-
Stability chambers (25°C/60% RH)
-
HPLC-UV/PDA system
Methodology:
-
Sample Storage: Store accurately weighed samples of this compound and Corianin in sealed, light-protected containers within a stability chamber set to 25°C and 60% relative humidity (RH).
-
Time Points: Withdraw samples for analysis at initial (0), 3, 6, 12, and 24-month time points.
-
Analysis: At each time point, dissolve the samples in acetonitrile and analyze by a validated HPLC method to determine the purity of the compound.
-
Data Evaluation: Plot the purity of each compound as a function of time to determine the degradation rate and estimate the shelf-life.
Visualizations
Experimental Workflow
Caption: Workflow for the comparative stability testing of this compound and Corianin.
Hypothesized Degradation Pathway
Caption: Hypothesized degradation pathways for this compound under stress conditions.
Conclusion
The presence of a 13-O-acetyl group is anticipated to enhance the stability of corianin. This guide provides a comprehensive framework for researchers to experimentally investigate and quantify this stability difference. The provided protocols for forced degradation and long-term stability studies, coupled with the illustrative data, serve as a valuable resource for the development of drug products containing this compound, ensuring their quality, efficacy, and safety. Further experimental work is crucial to validate these hypotheses and to fully characterize the stability profile of this promising natural product.
A Head-to-Head Comparison of Analytical Techniques for the Detection of 13-O-Acetylcorianin
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 13-O-Acetylcorianin, a picrotoxane-type sesquiterpene lactone found in plants of the Coriaria genus, is critical for pharmacological research and drug development. This guide provides a head-to-head comparison of various analytical techniques for the detection and quantification of this compound, supported by experimental data and detailed protocols.
Comparative Performance of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the study, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Performance Parameter | HPLC-UV | UHPLC-MS/MS | GC-MS (Hypothetical) | qNMR (Hypothetical) |
| Linearity (R²) | > 0.9995[1] | > 0.9998[1] | > 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 200[1] | 0.1 - 50[1] | 0.5 - 100 | 10 - 1000 |
| Accuracy (% Recovery) | 98.5% - 101.2%[1] | 99.1% - 100.8% | 95% - 105% | 98% - 102% |
| Precision (% RSD) | ||||
| - Intra-day | < 1.5% | < 1.0% | < 2.0% | < 1.0% |
| - Inter-day | < 2.0% | < 1.8% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | 0.1 | 5 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | 0.5 | 10 |
| Specificity | Moderate | High | High | High |
| Run Time (minutes) | 15 | 5 | ~20 | ~10 |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of sesquiterpene lactones and can be adapted for this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-10 min, 30-70% A; 10-12 min, 70-90% A; 12-15 min, 30% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase.
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-3 min, 20-80% A; 3-4 min, 80-95% A; 4-5 min, 20% A.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized (e.g., using a reference standard).
-
Injection Volume: 2 µL.
-
Sample Preparation: Similar to the HPLC-UV method, with further dilution to fall within the lower quantification range of the UHPLC-MS/MS system.
Gas Chromatography-Mass Spectrometry (GC-MS) (Hypothetical Protocol)
Due to the potential thermal lability of sesquiterpene lactones, derivatization is often necessary for GC-MS analysis. The following is a hypothetical protocol based on methods used for similar compounds.
-
Derivatization: Silylation of the hydroxyl groups with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70°C for 30 minutes.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: An accurately weighed amount of the dried extract or purified compound is dissolved in a suitable solvent (e.g., pyridine). The derivatizing agent is added, and the mixture is heated. After cooling, an aliquot is injected into the GC-MS.
Quantitative Nuclear Magnetic Resonance (qNMR) (Hypothetical Protocol)
Quantitative NMR (qNMR) is a powerful technique for the quantification of compounds without the need for an identical standard of the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Internal Standard: A certified internal standard with a known concentration and purity, and with a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: An accurately weighed amount of the sample and the internal standard are dissolved in a known volume of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Data Acquisition:
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
A long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation.
-
A 90° pulse angle.
-
-
Data Processing and Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons for each signal and the molar masses of the analyte and the internal standard.
Visualizations
Analytical Workflow Comparison
The following diagram illustrates a generalized workflow for the comparison and validation of the different analytical techniques for this compound detection.
Signaling Pathway of Picrotoxane Sesquiterpenoids
This compound belongs to the picrotoxane family of sesquiterpenoids. A well-studied member of this family, picrotoxin, is known to be a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. The following diagram illustrates this mechanism of action.
References
Safety Operating Guide
Navigating the Safe Disposal of 13-O-Acetylcorianin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 13-O-Acetylcorianin, a picrotoxane sesquiterpenoid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous waste. The responsibility for proper waste characterization and disposal lies with the waste generator.[1] All disposal methods must be in accordance with local, state, and federal regulations. It is strongly recommended to utilize a licensed professional waste disposal service for the final disposal of this compound and its containers.[1] Under no circumstances should the chemical be allowed to enter drains or waterways.[1]
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the appropriate PPE is worn to prevent accidental exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Must be worn at all times. |
| Face Shield | Recommended when handling larger quantities or when there is a risk of splashing. | |
| Hand Protection | Impervious Gloves | Nitrile or neoprene gloves are suitable. Inspect for integrity before use and change frequently. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. |
| Protective Clothing | Chemical-resistant aprons or suits should be considered for larger-scale operations. | |
| Respiratory Protection | NIOSH-approved respirator | Recommended if there is a risk of aerosolization or if working in a poorly ventilated area. |
This data is synthesized from the safety and operational guide for this compound.[1]
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled, and compatible hazardous waste container for collecting all this compound waste. The container must be kept tightly closed when not in use.[1][2]
-
Waste Identification: The waste container label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals mixed with it.[2]
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials in this container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.[2]
Step 3: Handling Accidental Spills
In the event of a spill, immediate and appropriate action is critical.[1]
-
Evacuate: Immediately evacuate the affected area.[1]
-
Wear PPE: Don appropriate PPE before re-entering the area to manage the spill.[1]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Collect: Carefully collect the absorbed material and place it into the designated hazardous waste container for this compound.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
-
Ventilate: Ensure the area is well-ventilated following the cleanup.[1]
Step 4: Container Disposal
Empty containers that held this compound may retain product residue and should be treated as hazardous waste.[1]
-
Do Not Reuse: Empty containers should not be reused.[1]
-
Rinsing: If local regulations permit, containers may be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[3]
-
Disposal: Puncture and dispose of the empty containers in a safe manner, following the guidelines of your institution and local waste regulations.[1]
Step 5: Final Disposal
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated area, away from incompatible materials.[1]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the hazardous waste in accordance with all applicable regulations.[1]
III. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
IV. Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifying concentration limits for various disposal methods or detailed experimental protocols for the neutralization or degradation of this compound. The recommended approach is to manage it as a hazardous chemical waste through a licensed disposal service. Researchers should consult their institution's environmental health and safety department for specific guidance and to ensure compliance with all relevant regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
